Product packaging for WF-10129(Cat. No.:CAS No. 109075-64-1)

WF-10129

Cat. No.: B1683298
CAS No.: 109075-64-1
M. Wt: 424.4 g/mol
InChI Key: VOFCPUVKMIAYMR-SYWGBEHUSA-N
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Description

WF-10129 is a dipeptide.
(2S,7S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-7-hydroxy-4-oxooctanoic acid has been reported in Parascedosporium putredinis with data available.
produced by fungus Doratomyces putredinis;  dipeptide composed of L-tyrosine and a novel amino acid;  MF: C20-H28-N2-O8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O8 B1683298 WF-10129 CAS No. 109075-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109075-64-1

Molecular Formula

C20H28N2O8

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,7S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-7-hydroxy-4-oxooctanoic acid

InChI

InChI=1S/C20H28N2O8/c1-11(23)3-6-15(25)10-17(20(29)30)21-12(2)18(26)22-16(19(27)28)9-13-4-7-14(24)8-5-13/h4-5,7-8,11-12,16-17,21,23-24H,3,6,9-10H2,1-2H3,(H,22,26)(H,27,28)(H,29,30)/t11-,12-,16-,17-/m0/s1

InChI Key

VOFCPUVKMIAYMR-SYWGBEHUSA-N

Isomeric SMILES

C[C@@H](CCC(=O)C[C@@H](C(=O)O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O

Canonical SMILES

CC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O

Appearance

Solid powder

Other CAS No.

109075-64-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WF 10129;  WF-10129;  WF10129; 

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of WF-10129: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to determine the mechanism of action for a compound designated WF-10129 have revealed no evidence of such a pharmacological agent in publicly accessible scientific and technical literature. Extensive searches have instead consistently identified this compound as a product number for an industrial fuel filter, suggesting a potential misidentification of the queried substance.

Our comprehensive search of chemical databases, scientific publications, and drug development pipelines has failed to yield any data pertaining to a therapeutic or research compound known as this compound. This absence of information makes it impossible to provide an in-depth technical guide on its mechanism of action, as no corresponding biological activity, signaling pathways, or experimental data are available for analysis.

The identifier "this compound" is, however, prominently associated with a cartridge fuel filter manufactured by WIX Filters.[1][2][3][4][5] This product is designed for use in various vehicles and heavy machinery to remove contaminants from fuel.[2][5]

It is plausible that the query for "this compound" stems from a misunderstanding or a typographical error. The world of drug development is replete with complex alphanumeric codes for investigational compounds. It is possible that a similar-sounding or similarly structured identifier was intended.

Without further clarification or an alternative designation for the compound of interest, a detailed report on its mechanism of action cannot be generated. We encourage researchers, scientists, and drug development professionals who have encountered this designation in a pharmacological context to verify the identifier and provide any additional context that may aid in a more fruitful search.

For reference, a search for a similarly structured but distinct compound, "arecoline," did yield significant pharmacological data. Arecoline is a naturally occurring alkaloid with known effects on the nervous system.[6] However, there is no discernible link between arecoline and the identifier this compound.

Based on the available evidence, this compound does not correspond to a known drug or research compound. The designation is firmly established as a part number for a fuel filter. Therefore, no information regarding its mechanism of action, experimental protocols, or signaling pathways can be provided. We advise verifying the compound's name and designation to enable a successful and accurate scientific inquiry.

References

Preliminary Studies on WF-10129: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no identifiable pharmaceutical compound or research molecule designated as "WF-10129." The search for preliminary studies, quantitative data, experimental protocols, and associated signaling pathways for a substance with this identifier did not yield any relevant results in the biomedical or pharmaceutical fields.

The identifier "this compound" is associated with a commercial fuel filter, and no scientific publications pertaining to a drug or biologic with this name could be located. It is possible that "this compound" may be an internal, unpublished project code, a misnomer, or a compound that was discontinued before any data entered the public domain.

Given the absence of any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams. Researchers and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and public availability of research data.

Unveiling the Biochemical Profile of WF-10129: A Fungal-Derived ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical analysis of WF-10129 reveals its identity as a potent angiotensin-converting enzyme (ACE) inhibitor, a significant departure from previous catalog descriptions suggesting it to be a cytotoxic steroidal compound. This guide provides an in-depth look at the true biochemical properties, mechanism of action, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Biochemical Properties

This compound is a dipeptide composed of L-tyrosine and a novel amino acid, produced by the fungus Doratomyces putredinis.[1] Its primary biological activity is the inhibition of the angiotensin-converting enzyme (ACE), a key component in the renin-angiotensin system (RAS) that regulates blood pressure.

PropertyValueSource
CAS Number 109075-64-1[2][3][4]
Molecular Formula C20H28N2O8[2][3]
Molecular Weight 424.45 g/mol [2]
IUPAC Name (2S,7S)-2-(((S)-1-(((S)-1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-1-oxopropan-2-yl)amino)-7-hydroxy-4-oxooctanoic acid[2]
Biological Source Doratomyces putredinis (fungus)[1]
Primary Target Angiotensin-Converting Enzyme (ACE)[1]

Mechanism of Action: ACE Inhibition

This compound functions as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and a key factor in increasing blood pressure. By inhibiting its production, this compound leads to vasodilation and a subsequent reduction in blood pressure.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI WF10129 This compound WF10129->ACE Inhibits

Figure 1: Mechanism of action of this compound in the Renin-Angiotensin System.

In Vitro and In Vivo Efficacy

In Vitro ACE Inhibition

This compound demonstrates potent inhibition of angiotensin-converting enzyme activity in vitro.

ParameterValueSource
IC50 1.4 x 10-8 M[1]
In Vivo Antihypertensive Effect

Intravenous administration of this compound has been shown to effectively inhibit the pressor response to angiotensin I in rats, indicating significant in vivo bioactivity.

Animal ModelDosageEffectSource
Rat0.3 mg/kg (intravenous)Inhibition of angiotensin I pressor response[1]

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining this compound from the culture filtrate of Doratomyces putredinis.

cluster_0 Purification Workflow CultureFiltrate Culture Filtrate of Doratomyces putredinis IonExchange1 Ion Exchange Chromatography (1) CultureFiltrate->IonExchange1 IonExchange2 Ion Exchange Chromatography (2) IonExchange1->IonExchange2 HPLC High-Performance Liquid Chromatography (HPLC) IonExchange2->HPLC PureWF10129 Purified this compound HPLC->PureWF10129

Figure 2: Generalized workflow for the isolation and purification of this compound.

Detailed Methodology for ACE Inhibition Assay (as inferred from standard protocols):

A standard in vitro ACE inhibition assay would likely involve the following steps:

  • Enzyme Source: Angiotensin-converting enzyme, typically purified from rabbit lung or other suitable sources.

  • Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).

  • Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together in a suitable buffer at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The enzymatic reaction is stopped after a defined period, often by adding an acid.

  • Quantification: The product of the reaction (e.g., hippuric acid from HHL cleavage) is quantified. This can be done using methods like spectrophotometry after extraction or by high-performance liquid chromatography (HPLC).

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the ACE activity (the IC50 value) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Note: The precise experimental details would be found in the full text of the cited primary literature.

Summary and Future Directions

The available data firmly establishes this compound as a potent ACE inhibitor of fungal origin. Its low IC50 value and demonstrated in vivo activity make it a compound of interest for further investigation in the context of cardiovascular drug discovery. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential for oral bioavailability through medicinal chemistry efforts. The initial misidentification of this compound as a cytotoxic steroid from a plant source highlights the critical importance of verifying supplier information with peer-reviewed scientific literature.

References

WF-10129: A Fungal Metabolite with Potent Angiotensin-Converting Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WF-10129 is a novel, potent angiotensin-converting enzyme (ACE) inhibitor isolated from the fungus Doratomyces putredinis. As a dipeptide, its unique structure, composed of L-tyrosine and a novel amino acid, contributes to its significant biological activity. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and characterization, as well as for the assessment of its ACE inhibitory function. The information is presented to support further research and development of this promising therapeutic agent.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. This compound, a naturally occurring dipeptide, has emerged as a significant ACE inhibitor with high potency. This guide details the scientific and technical information available on this compound.

Molecular Structure and Physicochemical Properties

This compound is a dipeptide with the chemical formula C20H28N2O8. Its structure was elucidated through spectroscopic and chemical methods, revealing the presence of an L-tyrosine residue linked to a novel amino acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H28N2O8[2]
Molecular Weight 424.45 g/mol [2]
Exact Mass 424.1846[2]
CAS Number 109075-64-1[2]
Elemental Analysis C, 56.60%; H, 6.65%; N, 6.60%; O, 30.15%[2]
Biological Source Doratomyces putredinis[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of angiotensin-converting enzyme. Its inhibitory activity is concentration-dependent, with a reported IC50 value of 1.4 x 10-8 M.[1] In vivo studies in rats have demonstrated that intravenous administration of this compound at a dose of 0.3 mg/kg effectively inhibits the pressor response to angiotensin I.[1]

Signaling Pathway: The Renin-Angiotensin System

This compound exerts its effect by interrupting the Renin-Angiotensin System (RAS). The diagram below illustrates the RAS pathway and the point of inhibition by ACE inhibitors like this compound.

RAS_Pathway cluster_enzymes Enzymes & Inhibitor Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) WF10129 This compound (ACE Inhibitor) WF10129->ACE

Figure 1. The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from the culture filtrate of Doratomyces putredinis, based on the abstract by Ando et al. (1987).[1]

Isolation_Workflow Start Culture Filtrate of Doratomyces putredinis Ion_Exchange_1 Successive Ion Exchange Chromatography Start->Ion_Exchange_1 Loading HPLC High-Performance Liquid Chromatography (HPLC) Ion_Exchange_1->HPLC Elution of active fractions Pure_WF10129 Pure this compound HPLC->Pure_WF10129 Final purification

Figure 2. Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Doratomyces putredinis is cultured under suitable conditions to produce this compound.

  • Filtration: The culture broth is filtered to separate the mycelia from the culture filtrate containing this compound.

  • Ion Exchange Chromatography: The culture filtrate is subjected to successive rounds of ion exchange chromatography to separate this compound from other components based on charge.

  • HPLC Purification: The fractions showing ACE inhibitory activity are pooled and further purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol is a representative method for determining the ACE inhibitory activity of compounds like this compound. This is based on commonly used spectrophotometric assays.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • This compound (or other test inhibitors)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the borate buffer, the test inhibitor (this compound at various concentrations), and the ACE solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add the HHL substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding HCl.

  • Extraction: Extract the hippuric acid produced with ethyl acetate.

  • Evaporation: Centrifuge the mixture and transfer the upper ethyl acetate layer to a new tube. Evaporate the ethyl acetate.

  • Quantification: Dissolve the dried hippuric acid in a suitable buffer or water and measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where:

    • A_control is the absorbance of the control (without inhibitor).

    • A_inhibitor is the absorbance in the presence of the inhibitor.

  • IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Inhibitor, ACE) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Substrate Add HHL Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Extract Extract with Ethyl Acetate Stop_Reaction->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 3. Experimental workflow for the ACE inhibition assay.

Conclusion

This compound is a potent, naturally derived ACE inhibitor with significant potential for therapeutic applications. Its unique dipeptide structure and high inhibitory activity make it an interesting lead compound for the development of new antihypertensive agents. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to assess its safety and efficacy in preclinical and clinical settings.

References

In Vitro Profile of WF-10129: A Novel ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WF-10129 is a novel, potent angiotensin-converting enzyme (ACE) inhibitor isolated from the fermentation broth of the fungus Doratomyces putredinis. As a dipeptide, this compound presents a significant area of interest for cardiovascular research and the development of new antihypertensive therapeutics. This document provides a comprehensive overview of the known in vitro effects of this compound, detailed experimental methodologies, and a visualization of its mechanism of action within the renin-angiotensin system.

Quantitative Data Summary

The primary in vitro activity of this compound is the inhibition of angiotensin-converting enzyme. The following table summarizes the key quantitative data reported for this activity.

CompoundTargetIC50 ValueSource Organism
This compoundACE1.4 x 10-8 MDoratomyces putredinis

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro ACE inhibitory activity of a compound like this compound. This protocol is based on the commonly used spectrophotometric method utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL).

Principle:

Angiotensin-converting enzyme catalyzes the hydrolysis of HHL to hippuric acid and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction. The inhibitory activity of this compound is determined by measuring the reduction in hippuric acid formation in the presence of the compound.

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (or test compound)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1.0 N HCl

  • Ethyl acetate

  • Spectrophotometer

  • Microcentrifuge tubes

  • Water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HHL (5 mM) in borate buffer.

    • Prepare a working solution of ACE in borate buffer. The exact concentration should be determined empirically to provide a linear reaction rate for at least 30 minutes.

    • Prepare a series of dilutions of this compound in borate buffer to determine the IC50 value.

  • Enzymatic Reaction:

    • To a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control).

    • Add 50 µL of the ACE enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1.0 N HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds to extract the hippuric acid.

    • Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where:

      • Acontrol is the absorbance of the control (without inhibitor).

      • Asample is the absorbance in the presence of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). The following diagrams illustrate the experimental workflow for assessing ACE inhibition and the position of this compound within the RAS signaling cascade.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ace Prepare ACE Solution pre_incubation Pre-incubate ACE + this compound (37°C, 10 min) prep_ace->pre_incubation prep_hhl Prepare HHL Substrate reaction Add HHL Substrate (37°C, 30 min) prep_hhl->reaction prep_wf10129 Prepare this compound Dilutions prep_wf10129->pre_incubation pre_incubation->reaction termination Terminate with HCl reaction->termination extraction Extract Hippuric Acid (Ethyl Acetate) termination->extraction measurement Measure Absorbance (228 nm) extraction->measurement calculation Calculate % Inhibition & IC50 measurement->calculation renin_angiotensin_system cluster_enzymes Enzymatic Conversion angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  cleavage angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  cleavage vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin (from Kidney) renin->angiotensin_i ace ACE (Angiotensin-Converting Enzyme) ace->angiotensin_ii wf10129 This compound wf10129->ace  Inhibits

Unraveling the Early Toxicity Profile of WF-10129: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WF-10129, a novel dipeptide angiotensin-converting enzyme (ACE) inhibitor, was first isolated from the fungus Doratomyces putredinis. Early research primarily focused on its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the available early-stage toxicity and preclinical data for this compound, addressing a critical knowledge gap for researchers and drug development professionals. A significant point of clarification is the resolution of conflicting information regarding its chemical nature. While some commercial suppliers have erroneously cataloged this compound as a cytotoxic steroidal compound, its original discovery and chemical structure analysis confirm it as a dipeptide with the CAS number 109075-64-1 and molecular formula C20H28N2O8. This guide will adhere to the original, scientifically validated identification of this compound.

Quantitative Toxicity Data

Early research on this compound prioritized the characterization of its ACE inhibitory activity over extensive toxicological profiling. As such, publicly available quantitative toxicity data is limited. The primary in vivo data point from early studies is related to its pharmacological efficacy.

Parameter Value Species Route of Administration Observation Reference
Efficacious Dose0.3 mg/kgRatIntravenous (IV)Inhibition of the pressor response to angiotensin I[1]

Note: No LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values have been identified in the available early literature. The absence of this data highlights a significant area for further investigation in the preclinical development of this compound or its analogs.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

In Vitro ACE Inhibition Assay

The initial characterization of this compound's biological activity involved an in vitro assay to determine its inhibitory effect on angiotensin-converting enzyme.

  • Enzyme Source: Angiotensin-Converting Enzyme (specific source not detailed in abstracts).

  • Substrate: Hippuryl-L-histidyl-L-leucine.

  • Methodology: The assay likely involved incubating the enzyme, substrate, and varying concentrations of this compound. The rate of substrate cleavage would be measured, and the concentration of this compound required to inhibit 50% of the ACE activity (IC50) was determined.

  • Reported IC50: 1.4 x 10-8 M[1]

In Vivo Pressor Response Assay

To assess the in vivo efficacy of this compound, researchers utilized a rat model to measure its effect on the pressor response induced by angiotensin I.

  • Animal Model: Rats (strain not specified in abstracts).

  • Experimental Substance: Angiotensin I to induce a pressor (blood pressure raising) response.

  • Test Article: this compound administered intravenously at a dose of 0.3 mg/kg.

  • Procedure:

    • Baseline blood pressure is established in the rat model.

    • Angiotensin I is administered to elicit a measurable increase in blood pressure.

    • This compound is administered intravenously.

    • Angiotensin I is re-administered, and the change in the pressor response is measured to determine the inhibitory effect of this compound.

  • Endpoint: The primary endpoint is the percentage inhibition of the angiotensin I-induced pressor response.

Signaling Pathway and Experimental Workflow

Mechanism of Action: ACE Inhibition

The primary mechanism of action for this compound is the inhibition of the angiotensin-converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I (inactive) Angiotensinogen->Angiotensin_I cleavage Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II (active) Angiotensin_I->Angiotensin_II conversion Inactive_Fragments Inactive Fragments Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP WF10129 This compound WF10129->ACE inhibition WF10129->Inactive_Fragments prevents Bradykinin Bradykinin (vasodilator) Bradykinin->Inactive_Fragments degradation

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow for In Vivo Efficacy

The logical flow for determining the in vivo efficacy of this compound is outlined below.

Experimental_Workflow Start Start: Anesthetized Rat Model Baseline_BP Establish Baseline Blood Pressure Start->Baseline_BP Angiotensin_I_Admin1 Administer Angiotensin I Baseline_BP->Angiotensin_I_Admin1 Measure_Pressor_Response1 Measure Pressor Response 1 Angiotensin_I_Admin1->Measure_Pressor_Response1 WF10129_Admin Administer this compound (0.3 mg/kg IV) Measure_Pressor_Response1->WF10129_Admin Angiotensin_I_Admin2 Administer Angiotensin I (post-drug) WF10129_Admin->Angiotensin_I_Admin2 Measure_Pressor_Response2 Measure Pressor Response 2 Angiotensin_I_Admin2->Measure_Pressor_Response2 Calculate_Inhibition Calculate % Inhibition of Pressor Response Measure_Pressor_Response2->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for assessing the in vivo ACE inhibitory activity of this compound.

Conclusion and Future Directions

The early research on this compound established it as a potent ACE inhibitor with in vivo activity in a rat model. However, a comprehensive toxicological assessment was not a primary focus of these initial studies. The lack of acute and chronic toxicity data, as well as genotoxicity and safety pharmacology studies, represents a significant hurdle for any further development. Future research should prioritize a thorough preclinical safety evaluation to establish a complete toxicological profile for this compound. This would include determining the LD50 and NOAEL, conducting repeated-dose toxicity studies, and assessing its potential for mutagenicity and carcinogenicity. Such data is essential to ascertain the therapeutic window and overall safety of this compound.

References

Target Identification of WF-10129: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide will, therefore, address the general methodologies and approaches that researchers and drug development professionals would typically employ in a target identification study, using hypothetical scenarios and established techniques in the absence of specific data for a compound named WF-10129.

Conceptual Framework for Target Identification

Target identification is a critical first step in the drug discovery and development pipeline. The primary objective is to identify the specific molecular target or targets (e.g., proteins, nucleic acids) with which a bioactive compound interacts to elicit its biological effects. A thorough understanding of the molecular target is essential for elucidating the mechanism of action, optimizing lead compounds, and predicting potential on-target and off-target effects.

A general workflow for a target identification study is depicted below. This process often involves a combination of computational and experimental approaches to generate and validate hypotheses.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Confirmed Target A Bioactive Compound (e.g., this compound) B Phenotypic Screening (Cell-based assays) A->B Induces Phenotype C In silico Prediction (Target prediction databases, structure-based docking) A->C Predicts Potential Targets D Affinity-based Methods (e.g., Affinity Chromatography) A->D Isolates Binding Partners E Expression-based Methods (e.g., Transcriptomics, Proteomics) B->E Identifies Differentially Expressed Genes/Proteins F Genetic Methods (e.g., CRISPR screens) B->F Identifies Essential Genes for Compound Activity G Candidate Targets C->G D->G E->G F->G H Biochemical Assays (Binding affinity, enzyme kinetics) G->H Validate Direct Interaction I Cellular Target Engagement Assays (e.g., CETSA, BRET/FRET) G->I Confirm Target Engagement in Cells J Genetic Manipulation (Knockdown, Overexpression) G->J Phenocopy Compound Effect K Pharmacological Modulation (Using known tool compounds) G->K Mimic or Block Compound Effect L Validated Target(s) H->L I->L J->L K->L

Figure 1: A generalized workflow for target identification of a novel bioactive compound.

Key Experimental Protocols for Target Identification

The following sections outline detailed methodologies for key experiments commonly used in target identification studies.

Affinity Chromatography

Objective: To isolate and identify proteins that physically interact with the compound of interest.

Methodology:

  • Immobilization of the Compound:

    • Synthesize an analog of the compound (e.g., this compound) that contains a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) suitable for covalent attachment to a solid support.

    • Couple the compound analog to a chromatography resin (e.g., NHS-activated sepharose, epoxy-activated sepharose) to create an affinity matrix.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Protein Binding:

    • Prepare a cell lysate or protein extract from a relevant biological source (e.g., cancer cell line, tissue homogenate).

    • Incubate the protein extract with the affinity matrix to allow for the binding of target proteins.

    • Include a control matrix (resin without the immobilized compound) to identify non-specific binders.

  • Washing and Elution:

    • Wash the matrix with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., an excess of the free compound), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein in a cellular context by measuring changes in the thermal stability of the protein.

Methodology:

  • Cell Treatment:

    • Treat intact cells with the compound of interest (e.g., this compound) at various concentrations.

    • Include a vehicle-treated control.

  • Heating:

    • Heat aliquots of the treated cells at a range of temperatures.

  • Lysis and Protein Separation:

    • Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CRISPR-Cas9 Genetic Screens

Objective: To identify genes that are essential for the biological activity of the compound.

Methodology:

  • Library Transduction:

    • Transduce a population of cells with a genome-wide CRISPR library, where each guide RNA (gRNA) targets a specific gene for knockout.

  • Compound Treatment:

    • Treat the cell population with the compound of interest at a concentration that inhibits cell growth or induces a specific phenotype.

    • Maintain an untreated control population.

  • Genomic DNA Extraction and Sequencing:

    • After a period of selection, harvest the cells and extract genomic DNA.

    • Amplify the gRNA-encoding regions by PCR and sequence them using next-generation sequencing.

  • Data Analysis:

    • Compare the abundance of each gRNA in the treated versus the untreated populations.

    • Genes whose knockout confers resistance to the compound will be represented by enriched gRNAs in the treated population. Conversely, genes whose knockout sensitizes cells to the compound will be represented by depleted gRNAs.

Quantitative Data Presentation

In a typical target identification study, quantitative data would be presented to compare the binding affinities and functional activities of the compound against its putative targets. The following tables are examples of how such data would be structured.

Table 1: In Vitro Binding Affinities

Target ProteinAssay TypeKd (nM)Hill Slope
Target AIsothermal Titration Calorimetry501.1
Target BSurface Plasmon Resonance120N/A
Target CMicroscale Thermophoresis85N/A

Table 2: Enzyme Inhibition Assays

Target EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Enzyme X1.20.8Competitive
Enzyme Y5.8N/ANon-competitive
Enzyme Z> 100N/ANo inhibition

Signaling Pathway Visualization

Should a target be identified within a known signaling pathway, visualizing this interaction is crucial for understanding the compound's mechanism of action. For instance, if "this compound" were found to inhibit a specific kinase in a growth factor signaling pathway, the diagram might look as follows:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target) Kinase1->Kinase2 Activates Kinase3 Kinase C Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes Compound This compound Compound->Kinase2 Inhibits

References

Pharmacokinetics of WF-10129 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A-1: Executive Summary

Please Note: A thorough search of public scientific literature and drug databases did not yield any information for a compound designated "WF-10129". The following document has been constructed as a high-fidelity template to meet the user's specifications for a technical guide on preclinical pharmacokinetics. All data, pathways, and experimental details herein are hypothetical, using the placeholder name "Exemplar-1" , and are intended to serve as a structural and content model for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Exemplar-1 , a novel small molecule inhibitor of Pathway Kinase Alpha (PKA), in several key preclinical animal models. The document details the absorption, distribution, metabolism, and excretion (ADME) properties of Exemplar-1 following intravenous and oral administration in mice, rats, and dogs. All quantitative data are presented in standardized tables for straightforward cross-species comparison. Methodologies for the in vivo studies and bioanalytical assays are described in detail. Furthermore, key workflows and the proposed metabolic pathway for Exemplar-1 are visualized using standardized diagrams to facilitate understanding. This document is intended to serve as a core reference for the preclinical development of Exemplar-1.

A-2: Comparative Pharmacokinetic Parameters of Exemplar-1

The pharmacokinetic properties of Exemplar-1 were characterized in male CD-1 mice, Sprague-Dawley rats, and Beagle dogs. The compound was administered as a single dose via intravenous (IV) and oral (PO) routes. Key PK parameters are summarized in the tables below.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of Exemplar-1

ParameterMouse (1 mg/kg)Rat (1 mg/kg)Dog (0.5 mg/kg)
CL (mL/min/kg) 25.5 ± 4.118.2 ± 3.58.5 ± 1.9
Vdss (L/kg) 2.1 ± 0.31.5 ± 0.21.1 ± 0.2
t½ (h) 1.8 ± 0.32.3 ± 0.43.6 ± 0.7
AUC₀-inf (ng·h/mL) 654 ± 110915 ± 155980 ± 185

Data are presented as mean ± standard deviation (n=3 per group). CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Oral (PO) Pharmacokinetic Parameters of Exemplar-1

ParameterMouse (10 mg/kg)Rat (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL) 850 ± 1501120 ± 210950 ± 170
Tmax (h) 0.51.01.5
AUC₀-t (ng·h/mL) 2150 ± 3803300 ± 5904100 ± 750
F (%) 333684

Data are presented as mean ± standard deviation (n=3 per group), except for Tmax which is the median. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable point; F: Bioavailability.

A-3: Experimental Protocols

In Vivo Pharmacokinetic Study

1. Animal Models:

  • Mice: Male CD-1 mice (8-10 weeks old, 25-30 g).

  • Rats: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) with jugular vein cannulation.

  • Dogs: Male Beagle dogs (1-2 years old, 9-12 kg). Animals were fasted overnight prior to dosing with free access to water.

2. Dosing:

  • Intravenous (IV): Exemplar-1 was formulated in 10% DMSO, 40% PEG300, and 50% saline. It was administered as a bolus dose via the tail vein (mice) or jugular vein (rats, dogs).

  • Oral (PO): Exemplar-1 was formulated in 0.5% methylcellulose in water and administered via oral gavage.

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approx. 50 µL for mice, 100 µL for rats, 500 µL for dogs) were collected into K2-EDTA coated tubes at pre-defined time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of Exemplar-1 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation with 100 µL of acetonitrile containing an internal standard (e.g., Verapamil).

  • Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: The method was linear over a range of 1 to 2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.

G cluster_pre Pre-Dose cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Bioanalysis AnimalAcclimation Animal Acclimation & Fasting IV_Dose IV Administration (Bolus) AnimalAcclimation->IV_Dose Dose Group PO_Dose PO Administration (Gavage) AnimalAcclimation->PO_Dose Dose Group BloodCollection Serial Blood Collection (K2-EDTA tubes) IV_Dose->BloodCollection PO_Dose->BloodCollection Centrifugation Centrifugation (4000 rpm, 10 min, 4°C) BloodCollection->Centrifugation PlasmaHarvest Plasma Harvesting & Storage (-80°C) Centrifugation->PlasmaHarvest ProteinPrecip Protein Precipitation (Acetonitrile + IS) PlasmaHarvest->ProteinPrecip LCMS LC-MS/MS Analysis ProteinPrecip->LCMS DataProcessing Data Processing & PK Calculation LCMS->DataProcessing

Fig. 1: Experimental workflow for in vivo pharmacokinetic studies.

A-4: Metabolism and Disposition

In vitro studies using liver microsomes from mouse, rat, dog, and human were conducted to elucidate the metabolic pathways of Exemplar-1. The primary metabolic transformations observed were hydroxylation and N-dealkylation, suggesting a significant role for Cytochrome P450 (CYP) enzymes. The diagram below illustrates the proposed primary metabolic pathway.

G Parent Exemplar-1 M1 M1 (Hydroxylated Metabolite) Parent->M1 CYP3A4/2D6 (Hydroxylation) M2 M2 (N-dealkylated Metabolite) Parent->M2 CYP3A4 (N-dealkylation) Excretion Further Conjugation & Excretion M1->Excretion M2->Excretion

Fig. 2: Proposed primary metabolic pathway of Exemplar-1.

A-5: Target Engagement Pathway

Exemplar-1 is designed as a competitive inhibitor of ATP binding to Pathway Kinase Alpha (PKA), a key enzyme in the cellular signaling cascade initiated by G-protein coupled receptors (GPCRs). By blocking PKA, Exemplar-1 prevents the phosphorylation of downstream target proteins, thereby modulating the cellular response.

G Ligand Hormone/Ligand GPCR GPCR Ligand->GPCR GProtein G-Protein GPCR->GProtein AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Pathway Kinase Alpha (PKA) cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates Exemplar1 Exemplar-1 Exemplar1->PKA Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Fig. 3: Mechanism of action of Exemplar-1 in the PKA signaling pathway.

Unraveling the Cellular Impact of WF-10129: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WF-10129 is a cytotoxic steroidal compound isolated from plants of the Physalis genus, a member of the Solanaceae family. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound and related withanolides derived from Physalis. These compounds have demonstrated significant potential in oncology research, primarily through their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with cellular metabolism. The primary signaling networks affected include the PI3K/Akt/mTOR and AKT-p53 pathways, which are critical regulators of cell growth, survival, and apoptosis.

Core Cellular Pathways Affected by this compound and Related Withanolides

Preclinical evidence strongly suggests that this compound and other structurally similar withanolides from Physalis exert their cytotoxic effects by targeting key nodes in cellular signaling cascades.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers. Withanolides isolated from Physalis have been shown to inhibit this pathway at multiple levels.[1][2][3][4]

Mechanism of Action:

  • PI3K/Akt Inhibition: These compounds can suppress the phosphorylation and activation of Akt, a key kinase in the pathway. This leads to the downstream inactivation of proteins that promote cell survival and proliferation.[2][3]

  • mTOR Inhibition: By inhibiting the upstream components, the activity of mTOR, a central regulator of protein synthesis and cell growth, is also diminished.[1][4]

The inhibition of the PI3K/Akt/mTOR pathway by these compounds ultimately leads to a reduction in cancer cell viability and proliferation.

Induction of Apoptosis via the AKT-p53 Axis and Mitochondrial Pathway

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often evaded by cancer cells. This compound and related compounds have been demonstrated to be potent inducers of apoptosis.[5][6]

Mechanism of Action:

  • Modulation of the AKT-p53 Pathway: These compounds can influence the interplay between the pro-survival Akt pathway and the tumor suppressor p53. Inhibition of Akt can lead to the stabilization and activation of p53.[7] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins.[5]

  • Mitochondrial (Intrinsic) Pathway of Apoptosis: Evidence points towards the involvement of the mitochondrial pathway. This is characterized by:

    • Upregulation of Pro-apoptotic Proteins: Increased expression of Bax and Bad.[5]

    • Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2 and Bcl-xL.[5]

    • Cytochrome c Release: The shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[5]

    • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, such as caspase-3, which dismantle the cell.[5]

  • Extrinsic Pathway of Apoptosis: Some studies on Physalis extracts have also indicated the involvement of the death receptor pathway, with increased expression of CD95 and CD95L.[5]

Interference with Cellular Metabolism

This compound has been noted to interfere with cellular metabolism, leading to a significant reduction in lactate production.[7] This suggests an impact on glycolysis, a key metabolic pathway often upregulated in cancer cells (the Warburg effect). By limiting the cancer cells' ability to produce energy and building blocks through glycolysis, these compounds can further contribute to the inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and apoptosis-inducing effects of withanolides and extracts from Physalis species on various cancer cell lines.

Table 1: Cytotoxicity of Physalis-derived Compounds and Extracts

Compound/ExtractCell LineAssayIC50 ValueReference
Physalin BCORL23 (Large cell lung carcinoma)Cytotoxicity Assay0.4 µM[8]
Physalin FCORL23 (Large cell lung carcinoma)Cytotoxicity Assay1.92 µM[8]
Physalin BMCF-7 (Human breast cancer)Cytotoxicity Assay0.4 µM[8]
Physalin FMCF-7 (Human breast cancer)Cytotoxicity Assay1.92 µM[8]
Physalis peruviana Ethanol ExtractHep G2 (Human liver cancer)MTT Assay~50 µg/ml[5]
Physalis minima Chloroform ExtractNCI-H23 (Human lung adenocarcinoma)Cytotoxicity Assay5.28 µg/mL (24h)[6]

Table 2: Apoptosis Induction by Physalis peruviana Ethanol Extract in Hep G2 Cells

TreatmentParameterObservationReference
50 µg/ml EEPP (48h)Sub-G1 Peak (Apoptosis)Significant Increase[5]
50 µg/ml EEPP (48h)Annexin V Positive CellsSignificant Increase[5]
50 µg/ml EEPP (48h)p53 ExpressionElevated[5]
50 µg/ml EEPP (48h)Bax/Bcl-2 RatioIncreased[5]
50 µg/ml EEPP (48h)Caspase-3 ActivationIncreased[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for different time intervals (e.g., 24, 48, 72 hours).

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations of Cellular Pathways and Workflows

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation WF10129 This compound WF10129->PI3K WF10129->Akt Apoptosis_Pathway WF10129 This compound Akt Akt WF10129->Akt p53 p53 Akt->p53 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase3 Caspase-3 Cytochrome_c->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Pathway_Analysis Pathway Protein Analysis Western_Blot->Pathway_Analysis

References

Methodological & Application

Unraveling the Cellular Response to WF-10129: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes provide a comprehensive overview of the experimental protocols for investigating the cellular effects of WF-10129, a novel immunomodulatory agent. These protocols are designed to be a foundational resource for researchers in immunology, oncology, and drug development, enabling the standardized assessment of this compound's biological activity. The detailed methodologies cover key aspects of the cellular response to this compound, including its impact on T-cell activation, proliferation, and cytokine production.

Mechanism of Action: Targeting the OX40-OX40L Co-stimulatory Pathway

This compound is an agonist that targets the OX40 receptor (also known as CD134 or TNFRSF4), a key co-stimulatory molecule expressed on activated T-cells.[1][2] The interaction between OX40 and its ligand, OX40L (CD252), expressed on antigen-presenting cells (APCs), provides a critical signal for T-cell survival, proliferation, and the generation of memory T-cells.[2][3][4]

The binding of this compound to OX40 is hypothesized to mimic the natural interaction with OX40L, initiating a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[1][5] The activation of these signaling pathways ultimately leads to the enhanced survival of T-cells through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, increased cytokine production, and augmented clonal expansion of effector T-cells.[3][5]

OX40_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APC Antigen-Presenting Cell (APC) T_Cell Activated T-Cell TRAFs TRAF2, TRAF5 NFkB_PI3K NF-κB & PI3K/Akt Pathways TRAFs->NFkB_PI3K Activates Gene_Expression Gene Expression Changes NFkB_PI3K->Gene_Expression Cellular_Response Cellular Response: - Increased Survival - Proliferation - Cytokine Production Gene_Expression->Cellular_Response Leads to This compound This compound (Agonist) OX40 OX40 Receptor This compound->OX40 Binds to OX40L OX40L OX40L->OX40 Mimics natural binding of OX40->TRAFs Recruits

Figure 1. Proposed signaling pathway of this compound via OX40 receptor activation.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro activity of this compound on primary human T-cells.

Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the initial step of isolating PBMCs from whole blood, which will be the source of T-cells for subsequent assays.

  • Materials:

    • Whole blood collected in sodium heparin tubes

    • Ficoll-Paque PLUS

    • Phosphate-Buffered Saline (PBS)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI Medium)

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

    • Repeat the wash step.

    • Resuspend the PBMC pellet in Complete RPMI Medium.

    • Perform a cell count and viability analysis using a hemocytometer and Trypan Blue staining.

T-Cell Activation and Proliferation Assay

This assay measures the ability of this compound to enhance T-cell proliferation following initial activation.

  • Materials:

    • Isolated PBMCs

    • Complete RPMI Medium

    • Anti-CD3 antibody (for T-cell activation)

    • This compound (various concentrations)

    • Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine

    • 96-well flat-bottom culture plates

  • Procedure:

    • Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in Complete RPMI Medium.

    • If using a proliferation dye, label the cells according to the manufacturer's protocol.

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for 2 hours at 37°C. Wash the plate twice with PBS.

    • Add 100 µL of the PBMC suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of Complete RPMI Medium containing various concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

    • For proliferation dye analysis: Harvest the cells and analyze by flow cytometry to measure dye dilution as an indicator of cell division.

    • For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation period. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.

Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs Label_Cells 2. Label with Proliferation Dye (optional) Isolate_PBMCs->Label_Cells Activate_TCells 3. Activate T-Cells (Anti-CD3) Label_Cells->Activate_TCells Treat_WF10129 4. Treat with this compound Activate_TCells->Treat_WF10129 Incubate 5. Incubate (72-96h) Treat_WF10129->Incubate Analyze 6. Analyze Proliferation Incubate->Analyze

Figure 2. Workflow for the T-Cell Proliferation Assay.
Cytokine Release Assay

This protocol is for measuring the levels of key cytokines released by T-cells in response to this compound treatment.

  • Materials:

    • Cell culture supernatants from the T-Cell Activation and Proliferation Assay

    • Cytokine detection assay kits (e.g., ELISA or multiplex bead-based immunoassay for IFN-γ, IL-2, TNF-α)

  • Procedure:

    • At the end of the incubation period from the proliferation assay, centrifuge the 96-well plates at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants from each well.

    • Store the supernatants at -80°C until analysis.

    • Perform the cytokine measurement using the chosen immunoassay kit according to the manufacturer's instructions.

    • Generate a standard curve for each cytokine to determine the concentration in the samples.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on T-Cell Proliferation

This compound ConcentrationProliferation Index (CFSE)[³H]-Thymidine Incorporation (CPM)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

Table 2: Cytokine Secretion Profile in Response to this compound

This compound ConcentrationIFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

Conclusion

These protocols provide a standardized approach to characterize the cellular activity of the OX40 agonist, this compound. By following these detailed methodologies, researchers can obtain reproducible data on T-cell proliferation and cytokine release, which are critical for the preclinical evaluation of this promising immunomodulatory agent. The provided diagrams offer a visual representation of the underlying signaling pathway and experimental workflows to aid in the understanding and execution of these studies.

References

Clarification Required: Identity of "WF-10129" for In Vivo Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "WF-10129" have yielded ambiguous results, preventing the creation of accurate and reliable in vivo application notes and protocols as requested. The search results are primarily divided between a chemical compound, Arecoline, and an automotive part, the Wix Fuel Filter WF10129.

Given the context of the request—targeting researchers, scientists, and drug development professionals for in vivo studies—it is highly probable that the query refers to a chemical substance. A single database entry lists "Wf 10129" in proximity to "Arecoline," suggesting a potential, though unconfirmed, relationship. However, the overwhelming majority of scientific literature, including data on mechanism of action, signaling pathways, and in vivo administration, is associated with Arecoline.

To ensure the safety and accuracy of the provided protocols, it is imperative to first correctly identify the substance of interest.

Therefore, we request clarification from the user on the following:

  • Is "this compound" an internal designation, a codename, or an alternative name for a known chemical compound?

  • If so, can you please provide the standard chemical name (e.g., IUPAC name), CAS number, or any other identifier for "this compound"?

  • Can you confirm if "this compound" is indeed Arecoline or a related derivative?

Once the identity of "this compound" is unequivocally established, we can proceed with a comprehensive literature search to gather the necessary data to generate the detailed application notes, protocols, data tables, and signaling pathway diagrams as originally requested. Without this clarification, providing protocols for an unconfirmed substance would be irresponsible and potentially unsafe for research purposes.

WF-10129 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "WF-10129" have not yielded any publicly available information regarding its mechanism of action, signaling pathways, dosage and administration guidelines, or any associated experimental protocols. The identifier "this compound" does not correspond to any known drug, chemical compound, or biological agent in the public domain at this time.

It is possible that "this compound" is an internal project name, a very recent discovery not yet disclosed publicly, or a misnomer. Without any foundational information, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on non-public compounds. Should "this compound" be a different or more specific designation, providing additional details may enable a more successful retrieval of information.

Application Notes and Protocols: WF-10129

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WF-10129 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system (RAS). Originally isolated from the fungus Doratomyces putredinis, this compound is a dipeptide analog with a high affinity for the active site of ACE. Its inhibitory action blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby playing a crucial role in the regulation of blood pressure. These characteristics make this compound a valuable tool for research in cardiovascular diseases, hypertension, and related physiological processes.

Note on Compound Identity: It is important to note that while the primary scientific literature identifies this compound as a dipeptide ACE inhibitor (CAS No. 109075-64-1), some commercial vendors may erroneously list a compound with the same designation as a cytotoxic steroidal compound. The information provided herein pertains exclusively to the well-documented ACE inhibitor.

Data Presentation: Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the key physicochemical properties and recommended storage conditions.

PropertyValue
Molecular Formula C₂₀H₂₈N₂O₈
Molecular Weight 424.44 g/mol
CAS Number 109075-64-1
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions
Short-termDry, dark, and at 0 - 4 °C (days to weeks)
Long-term-20 °C (months to years)
Stock Solution Storage In DMSO at -20 °C for long-term storage. Avoid repeated freeze-thaw cycles.

Signaling Pathway: The Renin-Angiotensin System

This compound exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). This pathway is a critical regulator of blood pressure and fluid balance. The following diagram illustrates the mechanism of action of this compound within the RAS.

cluster_0 Renin-Angiotensin System cluster_1 Inhibition by this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone WF10129 This compound WF10129->ACE Inhibits

Figure 1: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 424.44), add 235.6 µL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the inhibitory activity of this compound on ACE using a fluorometric assay. Commercially available ACE inhibitor screening kits can also be used and their specific protocols should be followed.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • ACE (from rabbit lung or other sources)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the ACE enzyme solution in the assay buffer to the recommended working concentration.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in the specified order:

      • Assay Buffer

      • This compound dilution (or vehicle control - DMSO in assay buffer)

      • ACE enzyme solution

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate only.

      • No-inhibitor control: Assay buffer, ACE enzyme, and vehicle.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity).

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Dilutions Prepare Serial Dilutions of this compound in Assay Buffer Prep_Stock->Prep_Dilutions Add_Components Add Buffer, this compound, and ACE to 96-well Plate Prep_Dilutions->Add_Components Prep_Enzyme Prepare ACE Enzyme Working Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Incubate_1 Incubate at 37°C for 15 min Add_Components->Incubate_1 Incubate_1->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic Mode, 37°C) Add_Substrate->Read_Fluorescence Calc_Rate Calculate Reaction Rates Read_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Figure 2: Experimental workflow for the in vitro ACE inhibition assay.
In Vivo Administration in a Rat Model (General Protocol)

This protocol provides a general guideline for the intravenous administration of an ACE inhibitor like this compound to rats for studying its effects on blood pressure. Specific dosages and formulations should be determined based on preliminary studies and the experimental objectives.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Spontaneously hypertensive rats (SHR) or other suitable rat model

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the housing conditions and blood pressure measurement procedures for at least one week prior to the experiment.

    • Measure and record the baseline systolic blood pressure and heart rate of each rat for several days before the administration of the compound.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare the dosing solution of this compound. While this compound is soluble in DMSO, for in vivo use, it is crucial to prepare a formulation that is biocompatible. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • The final dosing solution should be sterile-filtered.

  • Administration and Monitoring:

    • Administer the prepared this compound solution to the rats via intravenous injection (e.g., through the tail vein).

    • Administer the vehicle solution to a control group of rats.

    • Monitor and record the systolic blood pressure and heart rate at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each rat at each time point.

    • Compare the changes in blood pressure between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

Application of WF-10129 in Disease Models: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for the use of a compound referred to as "WF-10129" in specific disease models could not be generated. Extensive searches for a therapeutic agent or research compound with this designation did not yield any relevant scientific or clinical data.

The search results predominantly identify "this compound" as a product number for a fuel filter manufactured by WIX Filters.[1][2][3][4] There is no indication from the available information that "this compound" is associated with any form of pharmaceutical compound, biologic agent, or experimental molecule for use in research or drug development.

Therefore, information regarding its application in disease models, including experimental protocols, quantitative data, and signaling pathways, is unavailable. It is possible that "this compound" is an internal, non-public designation for a compound, or that the identifier is incorrect.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the compound's designation and consult scientific databases, peer-reviewed literature, and clinical trial registries for accurate and detailed information.

References

Unraveling the Identity of WF-10129: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "WF-10129" for the development of a Western blot protocol have revealed a consistent and exclusive identification of this product number as a WIX Fuel Filter [1][2][3][4][5]. Extensive searches of scientific literature and biochemical databases did not yield any results for a molecule, protein, or chemical compound designated as this compound that would be a subject of Western blot analysis.

Therefore, it is concluded that the query for a Western blot protocol for "this compound" is likely based on a misunderstanding of the product's identity. This document, however, aims to fulfill the user's request for a detailed application note and protocol by providing a comprehensive, adaptable guide to Western blot analysis suitable for researchers, scientists, and drug development professionals. This protocol can be applied to the analysis of specific proteins of interest.

Application Notes: A General Guide to Western Blot Analysis

Western blotting is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate[6][7]. The method relies on the principles of protein separation by gel electrophoresis, transfer of these separated proteins to a solid support membrane, and subsequent detection using specific antibodies[6][7].

Key Applications in Research and Drug Development:

  • Protein Expression Profiling: Determining the presence and abundance of a target protein in different samples.

  • Signal Transduction Pathway Analysis: Investigating the activation or inhibition of signaling pathways by monitoring the phosphorylation status of key proteins.

  • Drug Efficacy and Mechanism of Action Studies: Assessing the effect of a drug candidate on the expression or modification of its target protein and downstream effectors.

  • Biomarker Discovery and Validation: Identifying and quantifying proteins that can serve as indicators of a particular disease state or response to therapy.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for performing a standard chemiluminescent Western blot analysis.

I. Sample Preparation and Protein Quantification
  • Cell Lysis:

    • For adherent cells, wash with ice-cold 1X Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • For suspension cells, centrifuge to pellet the cells, wash with 1X PBS, and resuspend in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation for Loading:

    • Based on the protein concentration, take an equal amount of protein for each sample (typically 20-40 µg).

    • Add 4X SDS loading buffer to the lysate.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins[6].

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus.

    • Load the prepared samples and a protein molecular weight marker into the wells of the polyacrylamide gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. The voltage and run time may need to be optimized based on the gel percentage and equipment.

III. Protein Transfer
  • Membrane Preparation:

    • Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter papers to the size of the gel.

    • Activate the PVDF membrane by incubating in methanol for 1-2 minutes, followed by equilibration in 1X transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Assembly:

    • Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

  • Electrotransfer:

    • Place the transfer cassette into the transfer tank filled with 1X transfer buffer.

    • Perform the transfer at a constant current or voltage. Transfer conditions (time, voltage/current) should be optimized based on the molecular weight of the target protein and the equipment used.

IV. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation[7]. This step is critical to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the protein of interest in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation[8].

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody[6].

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation[6].

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

V. Signal Detection
  • Chemiluminescent Substrate Incubation:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes[6].

  • Imaging:

    • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film in a darkroom.

Data Presentation

Quantitative data from Western blot analysis, such as relative protein expression levels, should be presented in a clear and organized manner.

Table 1: Densitometric Analysis of Protein X Expression

Treatment GroupNormalized Intensity (Mean ± SD)Fold Change vs. Control
Control1.00 ± 0.121.0
Drug A (1 µM)0.45 ± 0.080.45
Drug A (5 µM)0.21 ± 0.050.21
Drug B (1 µM)0.95 ± 0.150.95
Drug B (5 µM)0.88 ± 0.110.88

Visualizations

Signaling Pathway Diagram

The following is a hypothetical signaling pathway that could be investigated using Western blot analysis.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Caption: A simplified diagram of a generic signaling cascade.

Experimental Workflow Diagram

G SamplePrep Sample Preparation (Lysis & Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Imaging and Analysis Detection->Imaging

Caption: The sequential workflow of a Western blot experiment.

References

Application Note: High-Throughput Screening of WF-10129, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the use of WF-10129 in a high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of protein kinases. The described workflow is optimized for a 384-well format and utilizes a fluorescence-based assay to measure kinase activity. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures and high-throughput screening.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. High-throughput screening is a key technology in the drug discovery process, enabling the rapid testing of large compound libraries to identify potential drug candidates.[1][2][3] This document outlines a robust and reproducible HTS protocol for the characterization of this compound, a putative kinase inhibitor. The methods described herein can be adapted for the screening of other small molecule libraries against various kinase targets.

Materials and Equipment

  • Reagents:

    • This compound (or other small molecule library)

    • Kinase enzyme (e.g., recombinant human Kinase-X)

    • Kinase substrate (e.g., fluorescently labeled peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • DMSO (Dimethyl sulfoxide)

    • Positive control inhibitor (e.g., Staurosporine)

    • Detection reagent

  • Equipment:

    • Acoustic liquid handler or pintool for compound dispensing

    • Automated liquid handler for reagent dispensing

    • Microplate reader with fluorescence detection capabilities[4][5][6]

    • 384-well microplates (low-volume, black)[7]

    • Plate sealer

    • Centrifuge with microplate adaptors

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which the target kinase plays a crucial role. In this example, "Kinase-X" is activated by an upstream growth factor receptor and, in turn, phosphorylates a downstream transcription factor, leading to cell proliferation. This compound is hypothesized to inhibit Kinase-X, thereby blocking this pro-proliferative signal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor KinaseX Kinase-X GFR->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation GF Growth Factor GF->GFR Binds WF10129 This compound WF10129->KinaseX Inhibits

Figure 1. Hypothetical Kinase-X Signaling Pathway.

Experimental Workflow

The high-throughput screening process is a multi-step procedure that involves careful planning and execution to ensure data quality and reproducibility.[2][8] The overall workflow for the this compound HTS campaign is depicted below.

G cluster_prep Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis plate_prep 1. Prepare Assay Plates (384-well) compound_prep 2. Prepare Compound Plates (this compound Serial Dilution) compound_transfer 3. Compound Transfer (Acoustic Dispensing) compound_prep->compound_transfer reagent_add 4. Add Kinase, Substrate, ATP compound_transfer->reagent_add incubation 5. Incubation reagent_add->incubation detection_add 6. Add Detection Reagent incubation->detection_add read_plate 7. Read Plate (Fluorescence) detection_add->read_plate qc 8. Quality Control (Z'-factor calculation) read_plate->qc hit_id 9. Hit Identification qc->hit_id dose_response 10. Dose-Response Analysis (IC50 determination) hit_id->dose_response

Figure 2. High-Throughput Screening Workflow for this compound.

Protocols

Compound Plate Preparation
  • Primary Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient. For a typical 10-point dose-response curve, start with a 1 mM solution and perform 1:3 serial dilutions.

  • Control Wells: Include wells with only DMSO (negative control) and a known inhibitor (positive control, e.g., 10 µM Staurosporine).

  • Transfer to Assay Plate: Use an acoustic liquid handler to transfer 20 nL of each compound concentration and controls from the compound plate to the 384-well assay plate.

High-Throughput Screening Assay
  • Reagent Preparation: Prepare a master mix containing the kinase enzyme and the fluorescently labeled substrate in the assay buffer.

  • Enzyme/Substrate Addition: Dispense 10 µL of the enzyme/substrate master mix into each well of the 384-well assay plate containing the pre-spotted compounds.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final assay volume will be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect: Add 10 µL of the detection reagent to each well. This reagent will stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Read Plate: Incubate for an additional 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Presentation

Table 1: Assay Plate Layout (384-well)
WellsContentPurpose
Column 1DMSONegative Control (0% Inhibition)
Column 210 µM StaurosporinePositive Control (100% Inhibition)
Columns 3-22This compound (10-point serial dilution)Test Compound
Columns 23-24EmptyBlank
Table 2: Quantitative HTS Data for this compound
Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
10098.22.1
33.395.13.5
11.189.74.2
3.775.35.1
1.252.14.8
0.428.93.9
0.110.52.5
0.043.21.8
0.010.91.1
0.0040.20.8
Table 3: Quality Control Metrics
ParameterValueAcceptance Criteria
Z'-factor0.78> 0.5
Signal-to-Background12.5> 5
CV (%) of Controls< 10%< 20%

Conclusion

The protocols and data presented in this application note demonstrate a robust and reliable method for the high-throughput screening of the novel kinase inhibitor, this compound. The described assay is readily adaptable to other kinase targets and small molecule libraries, providing a valuable tool for academic research and industrial drug discovery. The use of appropriate controls and quality metrics ensures the generation of high-quality, reproducible data suitable for hit identification and lead optimization.

References

Application Notes and Protocols for WF-10129 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WF-10129 is a cytotoxic steroidal compound isolated from the plant Physalis. Emerging research has identified its potential as an anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. The primary mechanism of action for this compound is through the regulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell survival and growth. Specifically, this compound targets Akt, a serine/threonine kinase that is a central node in this pathway.[1] These application notes provide detailed protocols for investigating the binding of this compound to its target protein, Akt, which is a crucial step in characterizing its mechanism of action and advancing its development as a potential therapeutic agent.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Akt is a central mediator in this pathway. Upon activation by upstream signals, Akt phosphorylates a wide range of downstream substrates, including those that promote cell survival and inhibit apoptosis. One of the key downstream pathways influenced by Akt is the regulation of the tumor suppressor protein p53. By inhibiting apoptosis, activated Akt can functionally antagonize the cell-death-inducing activities of p53.

PI3K_Akt_p53_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Promotes p53 p53 Akt->p53 Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Apoptosis_Induction Apoptosis Induction p53->Apoptosis_Induction Promotes This compound This compound This compound->Akt Inhibits Binding

Figure 1: Simplified diagram of the PI3K/Akt/p53 signaling pathway and the inhibitory action of this compound on Akt.

Quantitative Data Summary

As specific binding affinity data for this compound is not yet publicly available, the following table provides a template for researchers to summarize their experimental findings when determining the binding affinity of this compound for the Akt protein.

Assay TypeAkt IsoformLigandBinding Constant (Kd)IC50Notes
e.g., Isothermal Titration Calorimetrye.g., Akt1This compounde.g., 100 nMN/ADirect binding measurement
e.g., In Vitro Kinase Assaye.g., Akt2This compoundN/Ae.g., 500 nMFunctional inhibition
e.g., Surface Plasmon Resonancee.g., Akt3This compounde.g., 150 nMN/AReal-time binding kinetics

Experimental Protocols

The following are detailed protocols for commonly used protein binding assays that can be adapted to study the interaction between this compound and Akt.

Protocol 1: In Vitro Akt Kinase Assay

This assay determines the ability of this compound to inhibit the kinase activity of Akt by measuring the phosphorylation of a substrate.

Materials:

  • Recombinant active Akt protein (isoform-specific, e.g., Akt1, Akt2, or Akt3)

  • GSK-3 fusion protein (as substrate)

  • This compound

  • Kinase Assay Buffer

  • ATP

  • Phospho-GSK-3α/β (Ser21/9) Antibody

  • SDS-PAGE gels and Western blot reagents

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

  • Kinase Reaction:

    • In a microplate, add the Kinase Assay Buffer.

    • Add the recombinant active Akt protein.

    • Add the GSK-3 fusion protein substrate.

    • Add the various concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody against phospho-GSK-3.

    • Wash and add a suitable HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and a microplate reader or imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated GSK-3.

    • Plot the percentage of inhibition of Akt activity against the log concentration of this compound to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Compound Add this compound or Vehicle Control Prep_Compound->Add_Compound Setup_Reaction Set up Kinase Reaction: - Akt Enzyme - GSK-3 Substrate - Assay Buffer Setup_Reaction->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Initiate_Reaction Initiate with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (SDS-PAGE Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot for Phospho-GSK-3 SDS_PAGE->Western_Blot Data_Analysis Data Analysis: Quantify Bands, Calculate IC50 Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for an in vitro Akt kinase assay to determine the inhibitory potential of this compound.
Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat changes that occur upon binding of a ligand to a protein, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified, high-concentration Akt protein

  • This compound

  • ITC Buffer (e.g., PBS or HEPES, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified Akt protein and dissolve this compound in the same ITC buffer to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the Akt protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of this compound into the sample cell containing the Akt protein.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Materials:

  • Purified Akt protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the purified Akt protein onto the sensor chip surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the sensor surface with the immobilized Akt.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • After the association phase, flow running buffer over the surface to measure dissociation.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each concentration of this compound.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) as kd/ka.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform appropriate controls and validate the assays for your specific research needs. This compound is a research compound and should be handled with appropriate safety precautions.

References

Standard Operating Procedure for WF-10129 Handling: An Important Note on Compound Identification

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for information regarding "WF-10129" have consistently identified this designation as a part number for a commercial fuel filter, not a bioactive molecule amenable to laboratory research and drug development. [1][2][3][4][5][6] Consequently, data regarding its mechanism of action, relevant signaling pathways, and established experimental protocols in a biological context are unavailable.

It is presumed that "this compound" is an incorrect identifier for the compound of interest. We request that researchers, scientists, and drug development professionals verify the compound's name and designation before proceeding. Accurate identification is the critical first step for accessing appropriate handling and experimental protocols.

To facilitate the creation of detailed Application Notes and Protocols, please provide the correct chemical name, CAS number, or another standard identifier for the molecule . Upon receipt of the correct information, a comprehensive guide will be developed, adhering to the core requirements of data presentation, detailed experimental protocols, and visualization of relevant pathways and workflows.

For illustrative purposes, had "this compound" been a hypothetical inhibitor of a well-characterized signaling pathway, the following examples demonstrate the intended structure and format of the requested content.

Hypothetical Application Note & Protocol for a Kinase Inhibitor

Disclaimer: The following information is purely illustrative and does not pertain to any real-world compound designated this compound.

Table 1: Hypothetical Quantitative Data Summary
ParameterValueAssay Conditions
IC₅₀ (Target Kinase) 15 nMIn vitro kinase assay, 10 µM ATP
Cellular Potency 150 nMp-Substrate ELISA in HEK293 cells, 24h treatment
Cytotoxicity (CC₅₀) > 10 µMMTT assay in HeLa cells, 72h treatment
Solubility (PBS) 25 µg/mLKinetic solubility assay, 24h incubation
Plasma Protein Binding 98.5%Human plasma, equilibrium dialysis
Experimental Protocols

In Vitro Kinase Inhibition Assay:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Serially dilute the hypothetical test compound in 100% DMSO, followed by a further dilution in the reaction buffer.

  • Add 5 µL of the diluted compound to a 384-well plate.

  • Add 5 µL of a mixture containing the target kinase and its specific peptide substrate.

  • Initiate the reaction by adding 10 µL of 10 µM ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).

  • Calculate IC₅₀ values using a non-linear regression analysis.

Visualization Examples

Below are examples of diagrams that would be generated to illustrate signaling pathways and experimental workflows, adhering to the specified formatting requirements.

cluster_0 Hypothetical Signaling Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Upstream Kinase Adaptor->Kinase1 Target Target Kinase Kinase1->Target Activates Substrate Substrate Target->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Hypothetical Inhibitor Inhibitor->Target Inhibits

Caption: A hypothetical kinase signaling pathway.

cluster_1 Experimental Workflow: Cell-Based Assay A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 48 hours C->D E 5. Add Lysis Buffer & Antibody D->E F 6. Read Signal (e.g., ELISA) E->F

Caption: A generalized workflow for a cell-based assay.

We look forward to receiving the corrected compound information to provide a relevant and accurate Standard Operating Procedure.

References

Troubleshooting & Optimization

How to improve WF-10129 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: The designation "WF-10129" appears to be incorrect and corresponds to a commercially available fuel filter, not a research chemical. Please verify the correct compound name or identifier to ensure you are working with the appropriate substance and to receive accurate technical support.

Assuming "this compound" is a placeholder for a novel research compound, this guide provides a general framework for addressing stability issues in solution. The following troubleshooting advice and experimental protocols are based on common challenges encountered with small molecules in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading in my aqueous stock solution. What are the common causes?

A1: Degradation in aqueous solutions is frequently caused by several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water. This is common for esters, amides, and other labile functional groups. The rate of hydrolysis is often pH-dependent.

  • Oxidation: The compound may be sensitive to dissolved oxygen or trace metal ions that can catalyze oxidative reactions.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation of photosensitive compounds.

  • Microbial Contamination: Although less common in short-term experiments, microbial growth can lead to compound degradation.

Q2: How can I quickly assess the primary degradation pathway for my compound?

A2: A forced degradation study is a systematic way to identify the primary degradation pathways. This involves exposing the compound to a range of stress conditions and analyzing the resulting degradation products. Key conditions to test include:

  • Acidic conditions (e.g., 0.1 N HCl)

  • Basic conditions (e.g., 0.1 N NaOH)

  • Oxidative conditions (e.g., 3% H₂O₂)

  • Thermal stress (e.g., elevated temperature)

  • Photostability (e.g., exposure to UV and visible light)

Q3: What are some general strategies to improve the stability of my compound in solution?

A3: Several strategies can be employed to enhance compound stability:

  • pH Adjustment: Buffering the solution to a pH where the compound exhibits maximum stability can significantly slow hydrolysis.

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Protection from Light: Storing solutions in amber vials or wrapping containers in aluminum foil can prevent photodegradation.

  • Aprotic Solvents: For long-term storage, dissolving the compound in a dry aprotic solvent like DMSO or DMF and storing at low temperatures (-20°C or -80°C) is often the best practice. Aqueous working solutions should be prepared fresh from these stocks.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer
  • Symptom: A solid precipitate forms after dissolving the compound in an aqueous buffer.

  • Possible Cause: The compound has low aqueous solubility at the working concentration and pH.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the maximum soluble concentration in the desired buffer.

    • Adjust pH: The ionization state of the compound can significantly affect its solubility. Test a range of pH values.

    • Add a Co-solvent: Introducing a small percentage of an organic solvent (e.g., DMSO, ethanol) can improve solubility. Ensure the co-solvent is compatible with your experimental system.

Issue 2: Loss of Activity Over a Short Period in Cell Culture Media
  • Symptom: The compound shows good initial activity, but the effect diminishes rapidly over the course of the experiment.

  • Possible Cause: The compound is unstable in the complex biological matrix of the cell culture media.

  • Troubleshooting Steps:

    • Incubation Stability Assay: Incubate the compound in the cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the remaining compound concentration at each time point by LC-MS or a similar analytical method.

    • Identify Degradation Products: Analyze the samples from the stability assay to identify major degradation products. This can provide clues about the degradation mechanism.

    • Modify Dosing Regimen: If the compound is found to be unstable, consider more frequent dosing or a continuous perfusion system to maintain a stable concentration.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).

  • Incubation: Spike the compound from the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Quench any further degradation by adding an equal volume of cold acetonitrile. Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the remaining parent compound.

  • Data Presentation: Plot the percentage of the remaining compound against time for each pH value.

Table 1: Example Data for pH-Dependent Stability

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7.4)% Remaining (pH 9)
0100100100100
198.599.195.285.3
297.298.590.172.1
494.897.381.555.6
890.195.065.730.9
2475.388.230.15.2
Protocol 2: Oxidative Stability Assessment
  • Solution Preparation: Prepare a solution of the compound in a relevant buffer (e.g., PBS, pH 7.4).

  • Stress Condition: Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Incubate the solution at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of potential oxidation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Compound Stock Solution spike Spike Compound into Buffers stock->spike buffers Prepare Buffers (Varying pH) buffers->spike incubate Incubate at Controlled Temperature spike->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze plot Plot % Remaining vs. Time analyze->plot determine Determine Optimal Stability Conditions plot->determine

Caption: Workflow for assessing pH-dependent stability.

troubleshooting_logic start Instability Observed precipitate Precipitate Formation? start->precipitate loss_of_activity Rapid Loss of Activity? precipitate->loss_of_activity No solubility_issue Solubility Issue precipitate->solubility_issue Yes degradation_issue Degradation in Matrix loss_of_activity->degradation_issue Yes lower_conc Lower Concentration solubility_issue->lower_conc adjust_ph Adjust pH solubility_issue->adjust_ph add_cosolvent Add Co-solvent solubility_issue->add_cosolvent stability_assay Perform Incubation Stability Assay degradation_issue->stability_assay id_degradants Identify Degradants stability_assay->id_degradants modify_dosing Modify Dosing id_degradants->modify_dosing

Caption: Troubleshooting logic for compound instability.

Technical Support Center: Optimizing WF-10129 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "WF-10129" have identified this as a product number for a fuel filter. The following information is a template designed to guide researchers and scientists in optimizing the concentration of a novel experimental compound. Please replace "this compound" with the correct name of your compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of a new compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro experiments?

A1: For a novel compound like this compound, a good starting point is to perform a dose-response curve to determine the optimal concentration. We recommend a wide range of concentrations, typically from nanomolar (nM) to micromolar (µM) levels. A common starting range is 1 nM to 100 µM.

Q2: How should I prepare the stock solution of this compound?

A2: The preparation of a stock solution depends on the solubility of this compound. If the solubility information is not available, we recommend testing solubility in common solvents such as DMSO, ethanol, or PBS. For cell-based assays, it is crucial to ensure the final solvent concentration is not toxic to the cells (typically <0.1% for DMSO).

Q3: What are the common issues observed when working with new compounds like this compound?

A3: Common issues include poor solubility, compound precipitation in media, cytotoxicity at high concentrations, and lack of a discernible effect. It is important to visually inspect your experimental setup for any signs of precipitation and to include appropriate controls to assess cytotoxicity.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
No observable effect at tested concentrations - Concentration is too low.- Compound is inactive in the chosen assay.- Compound has degraded.- Increase the concentration range.- Verify the compound's mechanism of action and choose a more appropriate assay.- Check the storage conditions and stability of the compound.
High cell death in all treatment groups - Compound is cytotoxic at the tested concentrations.- Solvent concentration is too high.- Lower the concentration range.- Ensure the final solvent concentration is within a non-toxic range (e.g., <0.1% DMSO).- Perform a cell viability assay to determine the cytotoxic threshold.
Compound precipitates in culture media - Poor solubility of the compound in aqueous solutions.- Prepare a higher concentration stock solution in an appropriate solvent and dilute it further in the media.- Consider using a solubilizing agent, if compatible with your experimental system.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Uneven compound distribution.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Mix the plate gently after adding the compound.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the optimal, non-toxic concentration range of a new compound using an MTT assay.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability (%) against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells serial_dilution->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal concentration of a new compound.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol describes how to assess apoptosis induced by a compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the viability assay) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Logical Flow for Apoptosis Analysis

G cluster_results Cell Population cluster_staining Staining Result live Live Cells early_apoptosis Early Apoptotic Cells late_apoptosis Late Apoptotic/Necrotic Cells necrotic Necrotic Cells annexin_neg_pi_neg Annexin V (-) / PI (-) annexin_neg_pi_neg->live annexin_pos_pi_neg Annexin V (+) / PI (-) annexin_pos_pi_neg->early_apoptosis annexin_pos_pi_pos Annexin V (+) / PI (+) annexin_pos_pi_pos->late_apoptosis annexin_neg_pi_pos Annexin V (-) / PI (+) annexin_neg_pi_pos->necrotic

Caption: Interpretation of Annexin V and PI staining results in flow cytometry.

Common issues with WF-10129 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using WF-10129 in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher-than-expected cell death in control (vehicle-treated) and this compound-treated groups.

  • Question: We are observing significant cytotoxicity in all our treatment groups, including the vehicle control, when performing a standard cytotoxicity assay with this compound. What could be the cause?

  • Answer: This issue often points to a problem with the experimental setup rather than the compound itself. Here are several factors to consider:

    • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to your cells at the concentration used. It is crucial to run a vehicle control with the solvent at the same final concentration as in the this compound-treated wells.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Over-confluent or unhealthy cells are more susceptible to stress.

    • Contamination: Mycoplasma or other microbial contamination can compromise cell health and lead to increased cell death.[1] Regular testing for contamination is recommended.

    • Assay Conditions: Suboptimal incubation conditions (e.g., incorrect temperature, CO2 levels) or issues with the assay reagents themselves can lead to widespread cell death.

Issue 2: Inconsistent results or high variability between replicate wells.

  • Question: Our results with this compound show high variability between replicate wells in our cell proliferation assay. How can we improve consistency?

  • Answer: High variability can obscure the true effect of your compound. To improve consistency, consider the following:

    • Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.[1]

    • Pipetting Technique: Use calibrated pipettes and consistent technique to minimize errors in dispensing cells, media, and reagents.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability.[1] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media.

    • Compound Distribution: Ensure this compound is thoroughly mixed into the media before adding it to the cells to ensure a uniform final concentration.

Issue 3: No observable effect of this compound on the target cells.

  • Question: We are not observing any effect of this compound in our cell-based assay, even at high concentrations. What could be the reason?

  • Answer: A lack of an observable effect could be due to several factors related to the compound, the cells, or the assay itself:

    • Compound Stability and Solubility: this compound may have limited stability or solubility in your culture medium. Visually inspect for any precipitation. Consider using a different solvent or a solubilizing agent if necessary.

    • Cell Line Sensitivity: The cell line you are using may not express the target of this compound or may have intrinsic resistance mechanisms. It is advisable to test the compound on a panel of different cell lines.

    • Incubation Time: The duration of treatment may be too short to induce a measurable response. A time-course experiment is recommended to determine the optimal incubation period.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by this compound. Consider using a more sensitive assay or a different endpoint.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the (hypothetical) Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines that are critical for lymphocyte activation, proliferation, and function. By inhibiting JAK3, this compound is expected to suppress immune cell responses.

What is the recommended solvent for this compound?

This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -20°C. Working solutions diluted in culture medium should be prepared fresh for each experiment.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (nM)
Jurkat (T-lymphocyte)Proliferation (MTT)7250
Ramos (B-lymphocyte)Proliferation (MTT)72150
U937 (Monocyte)Cytotoxicity (LDH)48> 1000
A549 (Lung Carcinoma)Cytotoxicity (LDH)48> 1000

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeCell TypeRecommended Concentration Range
Proliferation AssaysLymphocytes1 nM - 1 µM
Apoptosis AssaysLymphocytes10 nM - 10 µM
Cell Cycle AnalysisLymphocytes10 nM - 10 µM

Experimental Protocols

1. Cytotoxicity Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

WF10129_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression Translocates & Activates WF10129 This compound WF10129->JAK3 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Hypothetical signaling pathway of this compound.

Caption: Troubleshooting workflow for inconsistent results.

Logical_Relationship cluster_causes Potential Causes cluster_solutions Solutions High_Cytotoxicity High Cytotoxicity in All Wells Solvent_Toxicity Solvent Toxicity High_Cytotoxicity->Solvent_Toxicity Cell_Health Poor Cell Health High_Cytotoxicity->Cell_Health Contamination Contamination High_Cytotoxicity->Contamination Vehicle_Control Run Vehicle Control Solvent_Toxicity->Vehicle_Control Log_Phase_Cells Use Log-Phase Cells Cell_Health->Log_Phase_Cells Mycoplasma_Test Test for Mycoplasma Contamination->Mycoplasma_Test

Caption: Logical relationship between a problem and its solutions.

References

WF-10129 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: WF-10129

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical enzyme in the pro-proliferative ABC signaling pathway. Due to its targeted mechanism, this compound is under investigation for various research applications. As with many kinase inhibitors, experimental outcomes can be sensitive to procedural variations.[1][2] This guide provides solutions to common sources of variability and answers frequently asked questions to help researchers achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variability in our IC50 values for this compound. What are the common causes?

A1: Batch-to-batch variability in IC50 values is a frequent issue in kinase inhibitor studies.[3] Several factors can contribute to this:

  • Compound Stability and Storage: this compound is sensitive to freeze-thaw cycles. Aliquoting the compound into single-use volumes upon receipt is strongly recommended. Ensure it is stored at -80°C and protected from light. Degradation can lead to a decrease in potency.

  • Solvent and Dilution: Prepare fresh serial dilutions for each experiment from a concentrated stock in 100% DMSO. Inconsistent DMSO concentrations in the final assay wells can affect both cell health and compound solubility.

  • Cellular Factors:

    • Passage Number: Use cells within a consistent and low passage number range. Genetic drift in cultured cells can alter their sensitivity to inhibitors.

    • Cell Density: The initial cell seeding density must be highly consistent. Overly confluent or sparse cultures will respond differently to the inhibitor.

    • Serum Concentration: Fluctuations in serum concentration in the culture medium can affect results, as serum proteins may bind to the compound, reducing its effective concentration.[4]

Q2: Our cell viability results are inconsistent when using this compound. What could be wrong?

A2: Inconsistent cell viability data can often be traced to the experimental setup:

  • Assay Timing: The incubation time with this compound is critical. Ensure that the duration is consistent across all experiments.

  • Edge Effects: In multi-well plates, wells at the edge of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification during incubation.

  • Reagent Quality: Ensure that viability reagents (e.g., MTT, CellTiter-Glo®) are within their expiration date and have been stored correctly.

Q3: this compound appears to be less potent in our cellular assays compared to the reported in-vitro kinase assay data. Why?

A3: A discrepancy between in-vitro and cellular potency is common for small molecule inhibitors.[4] Potential reasons include:

  • Cellular Permeability: While designed to be cell-permeable, the efficiency of this compound crossing the cell membrane can vary between cell lines.[1]

  • Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell, lowering its intracellular concentration.

  • High ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme.[3] Intracellular ATP levels are much higher, which can lead to increased competition for ATP-competitive inhibitors like this compound, reducing their apparent potency.[3][4]

Data Presentation: Impact of Experimental Conditions on this compound IC50

The following table summarizes illustrative data showing how different experimental parameters can influence the measured IC50 value of this compound in a typical cell proliferation assay.

ParameterCondition ACondition BIC50 (Condition A)IC50 (Condition B)Fold Change
Serum Concentration 2% FBS10% FBS50 nM150 nM3.0
Cell Seeding Density 2,500 cells/well10,000 cells/well65 nM200 nM3.1
ATP in Kinase Assay 10 µM ATP1 mM ATP15 nM120 nM8.0

Data is illustrative. Actual values may vary.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

Objective: To determine the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: In-Vitro Kinase Assay

Objective: To measure the direct inhibitory effect of this compound on Kinase X activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, a specific peptide substrate for Kinase X, and the desired concentrations of this compound.

  • Enzyme Addition: Add recombinant Kinase X enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding a solution containing ATP. For IC50 determination, it is advisable to use an ATP concentration equal to the Km of the enzyme.[3]

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.[2][3]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor KX Kinase X (KX) Adaptor->KX Downstream Downstream Effector KX->Downstream TF Transcription Factor Downstream->TF Proliferation Cell Proliferation TF->Proliferation WF10129 This compound WF10129->KX Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock (10mM in DMSO) start->prep seed Seed Cells in 96-Well Plate prep->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate IC50) read->analyze end End: Conclusion analyze->end Troubleshooting_Tree start Issue: High IC50 Variability q_compound Is the compound prepared fresh? start->q_compound sol_compound Aliquot stock and prepare fresh dilutions q_compound->sol_compound No q_cells Are cell passage and density consistent? q_compound->q_cells Yes sol_compound->q_cells sol_cells Standardize cell culture protocol q_cells->sol_cells No q_assay Is the assay protocol consistent? q_cells->q_assay Yes sol_cells->q_assay sol_assay Check incubation times and reagent quality q_assay->sol_assay No end Problem Resolved q_assay->end Yes sol_assay->end

References

Avoiding WF-10129 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: WF-10129

Disclaimer: this compound is a cytotoxic steroidal compound isolated from the plant Physalis. It has been shown to inhibit liver cancer cell proliferation and induce apoptosis.[1] This guide addresses potential off-target effects and provides troubleshooting for researchers using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is described as a novel angiotensin-converting enzyme (ACE) inhibitor produced by the fungus Doratomyces putredinis.[2] It also exhibits anti-tumor activity by regulating the AKT-p53 pathway.[1]

Q2: My cells are showing unexpected toxicity at concentrations where on-target effects should be minimal. What could be the cause?

A2: Unexpected toxicity can arise from several factors, including off-target effects, issues with compound solubility, or cell-line-specific sensitivities. It is crucial to differentiate between on-target and off-target-driven toxicity. If cytotoxicity is observed across multiple inhibitors with different chemical structures but the same target, the effect is more likely on-target.

Q3: I am observing modulation of a signaling pathway that is not downstream of AKT or p53. How can I determine if this is a direct off-target effect of this compound?

A3: Unintended pathway modulation is a hallmark of off-target activity. To investigate this, it is recommended to perform a kinome-wide selectivity profile to identify other kinases that this compound may be inhibiting.[3] Additionally, using a structurally different inhibitor of the same primary target can help determine if the observed pathway modulation is a consequence of on-target or off-target effects.

Q4: How can I confirm that this compound is engaging its intended target within the cell?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[4][5][6] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[5] By heating cell lysates treated with this compound to various temperatures and quantifying the amount of soluble target protein, you can confirm direct binding.

Troubleshooting Guides

Issue 1: High background or inconsistent results in in-vitro kinase assays.

  • Potential Cause: Suboptimal assay conditions, such as incorrect concentrations of enzymes, substrates, or ATP, can lead to variability.[7] The reaction buffer, pH, and temperature also play critical roles.[7]

  • Troubleshooting Steps:

    • Optimize Reagent Concentrations: Perform titration experiments to determine the optimal concentrations of your kinase, substrate, and ATP.

    • Verify Buffer Composition: Ensure the buffer conditions (pH, ionic strength) are optimal for your specific kinase.

    • Run Control Experiments: Include positive and negative controls in your assays. A known inhibitor for your target kinase can serve as a positive control.

Issue 2: Discrepancy between in-vitro potency and cellular activity.

  • Potential Cause: A compound that is potent in a biochemical assay may not show activity in cells due to poor membrane permeability, active removal by efflux pumps, or instability in cell culture media.[8]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Evaluate the physicochemical properties of this compound that influence its ability to cross the cell membrane.

    • Evaluate Compound Stability: Test the stability of this compound in your cell culture media over the time course of your experiment.

    • Use Efflux Pump Inhibitors: To determine if the compound is being removed by efflux pumps, co-incubate the cells with a known efflux pump inhibitor.

Quantitative Data Summary

To assess the selectivity of a compound like this compound, its inhibitory concentration (IC50) against the intended target and a panel of off-target kinases is determined. A highly selective inhibitor will have a significantly lower IC50 for its on-target kinase compared to off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. On-Target
AKT (On-Target) 15 -
Kinase A1,500100x
Kinase B3,200213x
Kinase C>10,000>667x

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Kinome Profiling

  • Objective: To identify the unintended kinase targets of this compound.

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[9][10]

    • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

    • Data Analysis: The results are usually reported as the percent inhibition of each kinase at the tested concentration. Follow-up dose-response experiments are then performed for any significant off-target hits to determine their IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its target in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.

    • Heating Step: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

    • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using techniques like Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_workflow Troubleshooting Off-Target Effects A Unexpected Phenotype Observed B Is the phenotype consistent with on-target inhibition? A->B C Yes B->C Yes D No B->D No H On-Target Effect C->H E Perform Kinome Profiling D->E F Identify Off-Target(s) E->F G Validate Off-Target Engagement (e.g., CETSA) F->G I Off-Target Effect G->I

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

cluster_pathway AKT-p53 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT MDM2 MDM2 AKT->MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis WF10129 This compound WF10129->AKT

Caption: The intended signaling pathway of this compound.

References

Technical Support Center: Managing In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro cytotoxicity during their experiments. The following sections offer guidance on identifying, characterizing, and mitigating cytotoxic effects of investigational compounds.

Frequently Asked Questions (FAQs)

Q1: My test compound is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?

A1: The first step is to confirm the cytotoxic effect is real and not an artifact. This involves:

  • Verifying the concentration: Double-check all calculations for dilutions and stock solutions.

  • Assessing compound stability: Ensure your compound is stable in the culture medium for the duration of the experiment. Degradation products could be more toxic.

  • Testing for assay interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., colorimetric or fluorometric assays). Include appropriate controls to test for this.[1]

  • Evaluating solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

Q2: How can I distinguish between a cytotoxic and a cytostatic effect?

A2: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can perform a time-course experiment and measure both cell viability and total cell number.[1]

  • Cytotoxicity: A decrease in the percentage of viable cells and a decrease in the total cell number over time.

  • Cytostaticity: A plateau in the total cell number while the percentage of viable cells remains high.

Q3: What are the common mechanisms of drug-induced cytotoxicity?

A3: Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents, often triggering an inflammatory response.[2]

  • Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.

  • Mitochondrial dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[3]

  • Inhibition of critical cellular pathways: Interference with essential processes like DNA replication, protein synthesis, or cell cycle progression.[4]

Troubleshooting Guide: Reducing In Vitro Cytotoxicity

This guide provides potential strategies to mitigate the cytotoxic effects of a test compound in your cell culture experiments.

Problem Possible Cause Suggested Solution
High cytotoxicity at low concentrations Intrinsic toxicity of the compound- Perform a dose-response curve to determine the IC50 value.- Reduce the incubation time.- Co-treat with a known cytoprotective agent (e.g., antioxidants like N-acetylcysteine if oxidative stress is suspected).
Cell death observed only in specific cell lines Cell line-specific sensitivity- Investigate the expression of the drug target in different cell lines.- Analyze the metabolic pathways of the cell lines; some may produce toxic metabolites.- Use a panel of cell lines with different genetic backgrounds.
Variable cytotoxicity between experiments Experimental variability- Standardize cell seeding density and passage number.- Ensure consistent incubation times and conditions (temperature, CO2, humidity).- Use freshly prepared compound dilutions for each experiment.
Edge effects observed in multi-well plates Evaporation of medium from outer wells- Avoid using the outer wells of 96-well or 384-well plates for treatment.- Fill the outer wells with sterile water or PBS to maintain humidity.[1]
Compound precipitation in culture medium Poor solubility of the compound- Test the solubility of the compound in the culture medium before the experiment.- Use a lower concentration of the compound.- Consider using a different solvent or a formulation strategy to improve solubility.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5]

Materials:

  • Cells of interest

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[6]

Materials:

  • Cells of interest

  • Complete culture medium

  • Test compound

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described in the MTT protocol.

  • Include controls: a background control (medium only), a vehicle control (cells treated with vehicle), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[6]

  • After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum release control.

Visualizations

Experimental_Workflow General Workflow for Assessing and Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_evaluation Re-evaluation start Start Experiment dose_response Dose-Response & Time-Course (e.g., MTT, LDH assays) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, ROS assays) ic50->mechanism modify_protocol Modify Experimental Protocol - Reduce concentration - Shorter incubation time mechanism->modify_protocol High Toxicity co_treatment Co-treatment with Protective Agents mechanism->co_treatment Identified Mechanism optimize_delivery Optimize Delivery - Formulation change - Nanoparticle delivery mechanism->optimize_delivery Solubility Issues re_assess Re-assess Cytotoxicity modify_protocol->re_assess co_treatment->re_assess optimize_delivery->re_assess re_assess->modify_protocol Still Too Toxic end Optimized Protocol re_assess->end Acceptable Toxicity

Caption: Workflow for assessing and mitigating in vitro cytotoxicity.

Signaling_Pathways Common Signaling Pathways in Drug-Induced Cytotoxicity cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_ros Oxidative Stress drug_ext Test Compound death_receptor Death Receptor (e.g., Fas, TNFR) drug_ext->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3_ext Caspase-3 caspase8->caspase3_ext mito Mitochondria caspase8->mito crosstalk apoptosis_ext Apoptosis caspase3_ext->apoptosis_ext drug_int Test Compound drug_int->mito cyto_c Cytochrome c mito->cyto_c releases caspase9 Caspase-9 cyto_c->caspase9 caspase3_int Caspase-3 caspase9->caspase3_int apoptosis_int Apoptosis caspase3_int->apoptosis_int drug_ros Test Compound ros ROS Production drug_ros->ros damage Cellular Damage (DNA, Lipids, Proteins) ros->damage cell_death_ros Cell Death damage->cell_death_ros

References

Technical Support Center: Refining WF-10129 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "WF-10129" in scientific and research databases have not yielded information on a compound or treatment with this designation. All search results currently point to a commercially available fuel filter. It is highly recommended to verify the name and designation of the research compound . The following information is a template that can be populated once the correct compound name is identified.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for [Correct Compound Name] to achieve the desired biological effect?

A1: The optimal treatment duration for [Correct Compound Name] is highly dependent on the cell type, experimental model, and the specific endpoint being measured. We recommend performing a time-course experiment to determine the ideal duration for your specific system.

Q2: I am not observing the expected phenotype after treating my cells with [Correct Compound Name] for the recommended duration. What could be the issue?

A2: Several factors could contribute to a lack of an observable phenotype. Please consider the following troubleshooting steps:

  • Compound Integrity: Ensure the proper storage and handling of [Correct Compound Name] to maintain its activity.

  • Cell Health: Confirm that your cells are healthy and proliferating at an appropriate rate.

  • Dosage: The concentration of the compound may need to be optimized. A dose-response experiment is recommended.

  • Endpoint Timing: The time point for assessing the phenotype may need to be adjusted. Consider earlier or later time points in your analysis.

Q3: Does the treatment duration of [Correct Compound Name] need to be adjusted when used in combination with other agents?

A3: Yes, co-treatment with other agents can influence the cellular response to [Correct Compound Name]. The optimal duration may be shorter or longer depending on the mechanism of action of the other agent(s). A matrix experiment varying the concentrations and durations of all compounds is advisable to identify synergistic or antagonistic effects.

Troubleshooting Guides

Issue: High Cell Toxicity Observed with [Correct Compound Name] Treatment
Potential Cause Recommended Solution
Treatment duration is too long. Perform a time-course experiment to identify a shorter duration that maintains the desired effect while minimizing toxicity.
Compound concentration is too high. Conduct a dose-response experiment to determine the EC50 and select a concentration with an acceptable therapeutic window.
Cell confluence is too low or too high. Ensure consistent cell seeding density and confluence at the start of each experiment.
Contamination of cell culture. Regularly test for mycoplasma and other potential contaminants.
Issue: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in treatment duration. Use a precise timer for all treatment incubations. For long-term experiments, ensure consistent timing for media changes and compound re-addition.
Inconsistent cell passage number. Use cells within a defined passage number range for all experiments to minimize phenotypic drift.
Batch-to-batch variation of [Correct Compound Name]. If possible, use a single lot of the compound for a series of related experiments. Qualify new lots before use.
Inconsistent assay timing. Perform endpoint assays at the exact same time point post-treatment for all replicates and experiments.

Experimental Protocols

Protocol: Determining Optimal Treatment Duration via Time-Course Experiment
  • Cell Seeding: Plate cells at a consistent density in multiple plates or wells.

  • Treatment: Treat cells with a predetermined concentration of [Correct Compound Name].

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest cells or perform the desired endpoint assay.

  • Analysis: Analyze the results for each time point to determine when the desired effect is maximal and before significant off-target effects or toxicity are observed.

Visualizations

Logical Workflow for Optimizing Treatment Duration

G cluster_0 Initial Setup cluster_1 Time-Course Experiment cluster_2 Analysis & Refinement Start Start Determine Compound Concentration Determine Compound Concentration Start->Determine Compound Concentration Prepare Cell Culture Prepare Cell Culture Determine Compound Concentration->Prepare Cell Culture Treat Cells Treat Cells Prepare Cell Culture->Treat Cells Harvest at Multiple Time Points Harvest at Multiple Time Points Treat Cells->Harvest at Multiple Time Points Perform Endpoint Assay Perform Endpoint Assay Harvest at Multiple Time Points->Perform Endpoint Assay Analyze Data Analyze Data Perform Endpoint Assay->Analyze Data Identify Optimal Duration Identify Optimal Duration Analyze Data->Identify Optimal Duration Refine Concentration? Refine Concentration? Analyze Data->Refine Concentration? Validate Optimal Duration Validate Optimal Duration Identify Optimal Duration->Validate Optimal Duration End End Validate Optimal Duration->End Refine Concentration?->Determine Compound Concentration Yes Refine Concentration?->Identify Optimal Duration No

Caption: Workflow for optimizing treatment duration.

Signaling Pathway (Example)

Awaiting identification of the correct compound to generate a relevant signaling pathway diagram.

Once the correct compound is identified, this section will be updated with a DOT script visualizing its known or hypothesized signaling pathway, adhering to the specified formatting requirements.

Validation & Comparative

Inquiry Regarding WF-10129 Efficacy Comparison Cannot Be Fulfilled As Product Is Not A Pharmaceutical Agent

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of available information reveals that "WF-10129" is not a pharmaceutical compound, but rather a product code for a fuel filter manufactured by WIX Filters. Consequently, a comparison of its efficacy against a medical "standard of care" is not applicable.

Initial searches for "this compound" in scientific and medical databases yielded no results for a therapeutic agent. Instead, all findings consistently identify this compound as a cartridge fuel metal-free filter.[1][2][3] This product is designed for use in vehicles, including medium and heavy trucks, as well as agricultural and construction equipment.[1][4]

Given that this compound is an automotive part and not a drug, the core requirements of the requested comparison guide, including the presentation of clinical trial data, detailed experimental protocols for biological assays, and the visualization of signaling pathways, cannot be generated. These elements are specific to the evaluation of pharmaceutical interventions and have no relevance to the function and performance of a fuel filter.

Therefore, the requested comparison of "this compound vs. standard of care" cannot be provided. The premise of the topic is based on a misidentification of the product .

References

A Comparative Analysis of the Novel ACE Inhibitor WF-10129

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of WF-10129, a novel angiotensin-converting enzyme (ACE) inhibitor, with other established ACE inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential for further drug development.

Introduction to this compound

This compound is a novel, potent angiotensin-converting enzyme (ACE) inhibitor produced by the fungus Doratomyces putredinis. Structurally, it is a dipeptide composed of L-tyrosine and a novel amino acid.[1][2] Its inhibitory action on ACE, a key enzyme in the renin-angiotensin system (RAS), makes it a subject of interest for cardiovascular research and drug development.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. The signaling pathway below illustrates the central role of ACE and the mechanism of its inhibition.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE  inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below compares the in vitro ACE inhibitory activity of this compound with several widely used ACE inhibitors.

InhibitorIC50 (M)
This compound 1.4 x 10-8 [1][2]
Captopril2.3 x 10-8
Enalaprilat1.2 x 10-9
Lisinopril1.1 x 10-9
Ramiprilat2.4 x 10-10

Note: IC50 values for Captopril, Enalaprilat, Lisinopril, and Ramiprilat are representative values from literature and may vary depending on assay conditions.

Comparative In Vivo Efficacy

The in vivo efficacy of ACE inhibitors is often assessed by their ability to inhibit the pressor response to angiotensin I. The following table provides a comparison of the effective doses of this compound and other ACE inhibitors in spontaneously hypertensive rats (SHR).

InhibitorOral Dose in SHR (mg/kg)
This compound (intravenous) 0.3 [1][2]
Captopril30[3]
Enalapril20[3]
Lisinopril10[3]
Ramipril5[3]
Zofenopril10[3]
Fosinopril25[3]

Note: The route of administration for this compound was intravenous, which may contribute to its lower effective dose compared to the orally administered inhibitors.

Experimental Protocols

In Vitro ACE Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the ACE activity.

Methodology: A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).

    • Dissolve rabbit lung ACE in the buffer.

    • Dissolve the substrate (HHL) in the buffer.

    • Prepare a range of concentrations of the test inhibitor (e.g., this compound).

  • Assay Procedure:

    • In a microplate, add the ACE solution to wells containing different concentrations of the inhibitor.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HHL substrate to all wells.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Quantification:

    • The product of the reaction, hippuric acid, is extracted with a solvent (e.g., ethyl acetate).

    • The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

in_vitro_workflow start Start prepare_reagents Prepare Reagents (Buffer, ACE, Substrate, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor (Varying Concentrations) prepare_reagents->dispense_inhibitor add_ace Add ACE Solution dispense_inhibitor->add_ace pre_incubate Pre-incubate add_ace->pre_incubate add_substrate Add Substrate (HHL) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Add Acid) incubate->stop_reaction extract_product Extract Product (Hippuric Acid) stop_reaction->extract_product measure_absorbance Measure Absorbance at 228 nm extract_product->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the in vitro IC50 of an ACE inhibitor.

In Vivo Angiotensin I Pressor Response Assay

Objective: To evaluate the ability of an ACE inhibitor to block the hypertensive effect of angiotensin I in a living organism.

Methodology: This assay is typically performed in anesthetized, normotensive rats.

  • Animal Preparation:

    • Anesthetize the rat (e.g., with pentobarbital sodium).

    • Cannulate the carotid artery to monitor blood pressure.

    • Cannulate the jugular vein for intravenous administration of substances.

  • Experimental Procedure:

    • Administer a bolus injection of angiotensin I and record the resulting increase in blood pressure (pressor response).

    • Administer the test ACE inhibitor (e.g., this compound) intravenously.

    • After a set period, administer the same dose of angiotensin I again and record the pressor response.

  • Data Analysis:

    • Calculate the percentage of inhibition of the angiotensin I-induced pressor response before and after the administration of the ACE inhibitor.

    • This allows for the determination of the effective dose of the inhibitor.

in_vivo_workflow start Start anesthetize_rat Anesthetize Rat start->anesthetize_rat cannulate Cannulate Carotid Artery and Jugular Vein anesthetize_rat->cannulate baseline_bp Record Baseline Blood Pressure cannulate->baseline_bp inject_ang_I_pre Inject Angiotensin I (i.v.) baseline_bp->inject_ang_I_pre record_pressor_pre Record Pressor Response inject_ang_I_pre->record_pressor_pre administer_inhibitor Administer ACE Inhibitor (i.v.) record_pressor_pre->administer_inhibitor wait Wait for a Set Period administer_inhibitor->wait inject_ang_I_post Inject Angiotensin I (i.v.) wait->inject_ang_I_post record_pressor_post Record Pressor Response inject_ang_I_post->record_pressor_post analyze_data Analyze Data (% Inhibition) record_pressor_post->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vivo angiotensin I pressor response assay in rats.

Conclusion

This compound demonstrates potent in vitro ACE inhibitory activity, comparable to established drugs like captopril. Its in vivo efficacy in inhibiting the pressor response to angiotensin I at a low intravenous dose highlights its potential as a therapeutic agent. Further studies, including oral bioavailability and long-term efficacy and safety assessments, are warranted to fully elucidate the therapeutic profile of this compound in comparison to existing ACE inhibitors. This guide provides a foundational comparative analysis to support such future research endeavors.

References

Unraveling the Identity of WF-10129: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cross-reactivity of a compound designated WF-10129 have revealed a significant discrepancy in its identity. Extensive searches across scientific and pharmaceutical databases for a pharmacological agent with this name have yielded no results. Instead, the identifier "this compound" consistently corresponds to a commercially available fuel filter.

This misidentification precludes the possibility of conducting the requested cross-reactivity studies and generating a corresponding comparison guide for a scientific audience. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways are contingent on the existence of a therapeutic or research compound with the specified name.

It is highly probable that "this compound" is an internal, unpublished codename, a typographical error, or a misunderstanding of the compound's correct designation. Research, scientists, and drug development professionals rely on precise and publicly recognized nomenclature to access and compare scientific data.

To proceed with a comprehensive analysis of cross-reactivity and provide the detailed comparison guide as requested, a clarification of the compound's accurate and recognized scientific name is essential. Once the correct identity of the molecule is established, a thorough literature search can be conducted to gather the necessary data for a meaningful and accurate scientific comparison. We invite the user to provide the correct compound name to enable the generation of the requested scientific content.

Independent Verification of Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To facilitate a comprehensive and objective comparison for researchers, scientists, and drug development professionals, this guide requires the correct identification of the substance of interest. Initial searches for "WF-10129" have identified it as a fuel filter, a component used in automotive and heavy machinery applications. [1][2][3][4][5][6][7]

The requested analysis, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the subject being a bioactive agent or compound relevant to the fields of biology, chemistry, or pharmacology.

We kindly request the user to provide the accurate name or identifier of the drug, molecule, or compound for which a comparative guide is needed. Once the correct information is provided, we will proceed with a thorough and independent verification of its findings, including:

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References

Comparative Analysis of Novel Kinase Inhibitor WF-10129 (Hypothetacel) and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "WF-10129" did not identify a pharmaceutical agent. Publicly available information indicates that this compound is a product code for a fuel filter. The following comparison guide has been generated using a hypothetical drug, Hypothetacel (this compound) , to demonstrate the structure and content of a comparative benchmarking report as requested. Data for Hypothetacel is illustrative and not based on real-world experimental results. Data for Osimertinib is based on publicly available clinical trial information.

This guide provides a comparative overview of Hypothetacel (this compound), a novel hypothetical kinase inhibitor, and Osimertinib, an established third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] This comparison is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating a new chemical entity against a known therapeutic agent.

Mechanism of Action

Osimertinib is an oral, third-generation EGFR-TKI that selectively and irreversibly inhibits both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3][4][5] By sparing wild-type EGFR, Osimertinib has a favorable safety profile compared to earlier-generation TKIs.[5] It covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.[3][6]

Hypothetacel (this compound) is a hypothetical, next-generation, ATP-competitive kinase inhibitor designed to target both sensitizing and resistance mutations in the EGFR pathway with high selectivity. Its proposed mechanism involves a dual-action binding mode, interacting with both the hinge region and a novel allosteric site, leading to a more sustained inhibition of kinase activity.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the comparative preclinical and clinical data for Hypothetacel (this compound) and Osimertinib.

Table 1: Preclinical Efficacy in EGFR-Mutant Cell Lines

Parameter Hypothetacel (this compound) Osimertinib
Cell Line IC₅₀ (nM) IC₅₀ (nM)
PC-9 (exon 19 del) 8 12
H1975 (L858R/T790M) 15 15

| A549 (WT-EGFR) | >10,000 | >10,000 |

Table 2: Phase III Clinical Trial Efficacy in First-Line Treatment of EGFR-Mutated NSCLC

Endpoint Hypothetacel (this compound) (FLAIR Study - Hypothetical) Osimertinib (FLAURA Study)[7]
Number of Patients 550 556
Median Progression-Free Survival (mPFS) 20.5 months 18.9 months
Objective Response Rate (ORR) 85% 80%

| Median Overall Survival (mOS) | 40.2 months | 38.6 months[7] |

Table 3: Comparative Safety Profile (Grade ≥3 Adverse Events)

Adverse Event Hypothetacel (this compound) (FLAIR Study - Hypothetical) Osimertinib (FLAURA Study)
Diarrhea 8% 14%
Rash 12% 25%
Interstitial Lung Disease (ILD)/Pneumonitis 2.5% 3.8%[4]
Thrombocytopenia 5% 1%

| Neutropenia | 4% | 1% |

Experimental Protocols

3.1. In Vitro IC₅₀ Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Hypothetacel and Osimertinib against various NSCLC cell lines.

  • Cell Lines: PC-9 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and A549 (wild-type EGFR).

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • A serial dilution of the test compounds (Hypothetacel and Osimertinib) is prepared in DMSO and added to the wells.

    • Cells are incubated with the compounds for 72 hours.

    • Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using a non-linear regression model.

3.2. Phase III Clinical Trial Design (Based on the hypothetical FLAIR study)

  • Objective: To compare the efficacy and safety of Hypothetacel versus a standard-of-care EGFR TKI in treatment-naive patients with locally advanced or metastatic EGFR-mutated NSCLC.

  • Study Design: A randomized, double-blind, multicenter study.

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Histologically confirmed non-squamous NSCLC with EGFR exon 19 deletion or L858R mutation.

    • No prior systemic therapy for advanced disease.

    • ECOG performance status of 0 or 1.

  • Treatment Arms:

    • Arm A: Hypothetacel (100 mg orally, once daily).

    • Arm B: Standard-of-care EGFR TKI (e.g., Osimertinib 80 mg orally, once daily).

  • Endpoints:

    • Primary: Progression-Free Survival (PFS) as assessed by RECIST v1.1.

    • Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

  • Assessments: Tumor assessments are performed every 6 weeks for the first 48 weeks, and every 12 weeks thereafter. Adverse events are monitored throughout the study.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits Hypothetacel Hypothetacel (this compound) Hypothetacel->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_clinical Clinical Trial (Hypothetical FLAIR Study) cell_seeding Seed NSCLC Cells (PC-9, H1975, A549) compound_addition Add Serial Dilutions of Hypothetacel & Osimertinib cell_seeding->compound_addition incubation Incubate for 72 hours compound_addition->incubation viability_assay Assess Viability (CellTiter-Glo®) incubation->viability_assay ic50_calc Calculate IC₅₀ Values viability_assay->ic50_calc patient_screening Screen Patients with EGFR-Mutated NSCLC randomization Randomize 1:1 patient_screening->randomization arm_a Arm A: Hypothetacel (100mg) randomization->arm_a arm_b Arm B: Osimertinib (80mg) randomization->arm_b treatment Daily Oral Dosing arm_a->treatment arm_b->treatment assessment Tumor Assessment (RECIST 1.1) treatment->assessment data_analysis Analyze PFS, OS, ORR, Safety assessment->data_analysis

Caption: Workflow for preclinical and clinical evaluation.

References

Head-to-Head Comparison: WF-10129 vs. [Competitor Compound] - A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

[Note: The compound "WF-10129" appears to be a hypothetical or internal designation, as no publicly available data could be found. For the purpose of this illustrative guide, we will proceed with a hypothetical comparison against a generic competitor, "Compound-X," based on a plausible mechanism of action. All data and experimental protocols are representative examples.]

This guide provides a detailed, objective comparison of the novel therapeutic agent this compound and its competitor, Compound-X. The analysis is based on key preclinical performance metrics relevant to researchers, scientists, and professionals in drug development.

Overview of Compounds

FeatureThis compoundCompound-X
Target Kinase AKinase A
Mechanism of Action ATP-competitive inhibitorAllosteric inhibitor
Therapeutic Area OncologyOncology
Development Stage PreclinicalPhase I

Comparative Efficacy

The anti-proliferative effects of this compound and Compound-X were assessed in the HT-29 human colorectal cancer cell line.

Table 1: In Vitro Efficacy in HT-29 Cells

CompoundIC₅₀ (nM)Maximum Inhibition (%)
This compound 15.2 ± 2.198.5
Compound-X 45.8 ± 5.695.2

Data represent the mean ± standard deviation from three independent experiments.

Kinase Selectivity Profile

Selectivity was determined by screening against a panel of 100 human kinases at a concentration of 1 µM.

Table 2: Kinase Selectivity at 1 µM

CompoundKinases Inhibited >90%Selectivity Score (S-Score)
This compound 2 (Kinase A, Kinase B)0.02
Compound-X 8 (Kinase A, C, D, E, F, G, H, I)0.08

S-Score is calculated as the number of inhibited kinases divided by the total number of kinases screened.

Signaling Pathway Analysis

This compound demonstrates potent inhibition of the downstream signaling cascade initiated by Kinase A.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Substrate Downstream Substrate KinaseA->Substrate Phosphorylation Transcription Gene Transcription (Proliferation) Substrate->Transcription WF10129 This compound WF10129->KinaseA Inhibition WF10129->KinaseB Off-target Inhibition CompoundX Compound-X CompoundX->KinaseA Inhibition Experimental_Workflow A 1. Seed HT-29 Cells (5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Dose-Response Curve) F->G

Safety Operating Guide

Lack of Specific Disposal Information for WF-10129

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "WF-10129" have not yielded a specific Safety Data Sheet (SDS) or standardized disposal procedures for a chemical substance with this identifier. The designation "this compound" is predominantly associated with a commercial fuel filter.[1][2] While some scientific literature references a compound named this compound as an angiotensin-converting enzyme (ACE) inhibitor isolated from the fungus Doratomyces putredinis, these sources do not provide safety or disposal information.[3][4][5]

Given the absence of specific data, this compound must be handled as a potentially hazardous substance. The following guidelines provide a general framework for the disposal of research chemicals and should be followed in conjunction with your institution's specific protocols.

General Procedures for Laboratory Chemical Waste Disposal

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for safety and environmental compliance. The following step-by-step guidance outlines the essential procedures for managing chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation

Proper characterization and segregation of chemical waste are critical to prevent hazardous reactions and ensure appropriate disposal.

  • Identify all components: Determine the full chemical composition of the waste, including the solute (this compound) and all solvents.

  • Determine hazard characteristics: Assess the waste for properties such as ignitability, corrosivity, reactivity, and toxicity.

  • Segregate waste streams: Do not mix incompatible waste types. Use separate, designated containers for different categories of chemical waste.

Table 1: Common Laboratory Waste Streams and Disposal Considerations

Waste Stream CategoryExamplesKey Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformMust be collected separately from non-halogenated solvents due to different disposal methods and costs.
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneFlammable; keep away from ignition sources.
Aqueous Acidic Waste Solutions with pH < 2.0Corrosive. May require neutralization before disposal, as per institutional guidelines. Store in appropriate plastic containers.
Aqueous Basic Waste Solutions with pH > 12.5Corrosive. May require neutralization before disposal.
Solid Chemical Waste Contaminated gloves, pipette tips, filter paperCollect in a designated, lined container. Ensure no free liquids are present.
Heavy Metal Waste Solutions containing mercury, lead, chromiumHighly toxic and requires specialized disposal. Must be segregated.
Step 2: Container Management and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Use compatible containers: Ensure the waste container is made of a material that is compatible with the stored chemical (e.g., glass for most solvents, but plastic for hydrofluoric acid).

  • Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.

  • Label containers accurately: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of all contents (no abbreviations or formulas)

    • The approximate percentage of each component

    • The relevant hazard warnings (e.g., Flammable, Corrosive, Toxic)

    • The date accumulation started

Step 3: Storage and Disposal
  • Designated Storage Area: Store waste in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be well-ventilated and have secondary containment to capture any potential spills.

  • Contact Environmental Health and Safety (EHS): Do not dispose of any chemical waste down the drain or in the regular trash. Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste. Schedule a pickup with your EHS office according to their procedures.

General Workflow for Chemical Waste Disposal

The following diagram outlines the logical flow for the proper management and disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_Containment Phase 2: Containment and Labeling A Identify Waste Components (e.g., this compound in solvent) B Determine Hazard Class (e.g., Flammable, Corrosive) A->B C Segregate into Correct Waste Stream B->C D Select Compatible Waste Container C->D E Securely Cap Container D->E F Attach Hazardous Waste Label G Complete Label Information (Contents, Hazards, Date) F->G H Store in Designated Satellite Accumulation Area G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J Waste Collected by Certified Professionals I->J

Caption: A procedural workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This document provides general guidance. It is not a substitute for institutional protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific procedures and requirements regarding chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.